Lasiodonin
Description
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Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m1/s1 |
InChI Key |
HLVWYILWVYNUAJ-JVWLSPASSA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Lasiodonin-Induced Apoptosis in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a diterpenoid compound isolated from the plant Isodon sculponeatus, has emerged as a promising candidate in oncology research due to its potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy in different cancer models. The primary signaling pathways implicated in this compound's action, including the PI3K/Akt and MAPK pathways, are elucidated through diagrammatic representations. Furthermore, quantitative data on its cytotoxic and apoptotic effects are compiled to serve as a valuable resource for researchers in the field of cancer therapeutics and drug discovery.
Introduction
Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. Consequently, therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are of significant interest. This compound, a natural product, has demonstrated considerable potential in this regard. This document serves as a comprehensive technical resource, detailing the mechanisms of this compound-induced apoptosis, providing standardized protocols for its study, and presenting key quantitative data to facilitate further research and development.
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound and its closely related analogue, Oridonin, have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction in various cancer cell lines.
Table 1: IC50 Values of this compound and Oridonin in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Oridonin | SGC-7901 | Human Gastric Cancer | Not Specified | 22.74 |
| Oridonin | TE-8 | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified |
| Oridonin | TE-2 | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified |
| Lasiokaurin | SK-BR-3 | Breast Cancer | 48 | ~1-5 |
| Lasiokaurin | MDA-MB-231 | Breast Cancer | 48 | ~1-5 |
Table 2: Quantitative Analysis of Apoptosis Induced by this compound and its Analogs
| Compound | Cancer Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Assay Method |
| Oridonin | TE-8 | 20 | 24 | 26.5 | Annexin V/PI |
| Oridonin | TE-8 | 40 | 24 | Not Specified | Annexin V/PI |
| Oridonin | TE-2 | 40 | 48 | 64.63 | Annexin V/PI |
| Lasiokaurin | SK-BR-3 | Dose-dependent | 48 | Significantly Increased | Annexin V/PI |
| Lasiokaurin | MDA-MB-231 | Dose-dependent | 48 | Significantly Increased | Annexin V/PI |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through the modulation of key signaling pathways that regulate cell survival and death. The two primary pathways implicated are the PI3K/Akt and the MAPK signaling cascades.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. This compound has been shown to suppress the PI3K/Akt pathway, thereby promoting apoptosis. This is achieved by inhibiting the phosphorylation of Akt, which in turn leads to the deactivation of downstream anti-apoptotic targets and the activation of pro-apoptotic factors.
Caption: this compound inhibits the PI3K/Akt survival pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. The role of these kinases in apoptosis is context-dependent. This compound has been reported to modulate the MAPK pathway, often leading to the activation of the pro-apoptotic JNK and p38 pathways and the inhibition of the pro-survival ERK pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, pH 7.4
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of JC-1 dye to assess changes in mitochondrial membrane potential.
Materials:
-
Treated and control cells
-
JC-1 dye
-
Complete culture medium
-
PBS, pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as desired.
-
JC-1 Staining: Incubate the cells with JC-1 (5-10 µg/mL) in complete culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic staining.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a range of cancer cell lines. Its mechanism of action involves the modulation of critical cell survival and death signaling pathways, primarily the PI3K/Akt and MAPK pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on expanding the quantitative analysis of this compound's efficacy across a broader spectrum of cancer types and on elucidating the intricate molecular details of its interactions with cellular targets. This will be crucial for the rational design of novel therapeutic strategies and for advancing this compound towards clinical applications.
A Technical Guide to Lasiodonin: Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, an ent-kaurane diterpenoid, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its extraction and purification, and an exploration of its biological activities. Quantitative data on extraction yields are systematically presented to facilitate comparative analysis. Furthermore, this guide elucidates the molecular pathways influenced by this compound, offering a foundation for future drug discovery and development endeavors.
Natural Sources of this compound
This compound is predominantly found in perennial herbs of the genus Isodon, which is part of the Lamiaceae family. This genus, also known by its synonym Rabdosia, encompasses over 150 species distributed across Asia, Africa, and Australia. The highest diversity of Isodon species is concentrated in Southwest China.[1][2]
The most notable and widely documented source of this compound is Isodon rubescens (also known as Rabdosia rubescens).[1][3] This medicinal plant, colloquially referred to as "Donglingcao" in China, has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions and cancer.[1][4] Other species within the Isodon genus have also been identified as sources of this compound and other structurally related diterpenoids.[5]
Extraction Methods for this compound
The extraction of this compound from its natural plant sources is a critical first step in its isolation and subsequent study. Various methods have been employed, with the choice of solvent and technique significantly influencing the yield and purity of the final extract.
Solvent-Based Extraction
Conventional solvent extraction remains a common and effective method for obtaining this compound. The selection of an appropriate solvent is crucial and is dictated by the polarity of the target compound.
Key Solvents:
-
Methanol (B129727): As a polar solvent, methanol is highly effective in extracting a broad range of compounds, including diterpenoids like this compound.[6]
-
Ethanol (B145695): Similar to methanol, ethanol is another polar solvent widely used for the extraction of bioactive compounds from plant materials.[6] It is often favored due to its lower toxicity compared to methanol.
-
Acetone: This medium-polar solvent is also utilized for extracting various phytochemicals.[6]
The efficiency of solvent extraction can be enhanced through various techniques that increase the interaction between the solvent and the plant matrix.
Advanced Extraction Techniques
To improve extraction efficiency, reduce solvent consumption, and minimize extraction time, several modern techniques have been developed.
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant cell walls, thereby facilitating the release of intracellular components into the solvent. UAE is known for its ability to enhance extraction yields in a shorter time and at lower temperatures compared to conventional methods.
-
Supercritical Fluid Extraction (SFE): This "green" technique often employs supercritical carbon dioxide as the solvent. SFE is highly selective and provides a solvent-free extract, which is advantageous for pharmaceutical applications. The properties of the supercritical fluid can be tuned by altering pressure and temperature to optimize the extraction of specific compounds.
Experimental Protocols
This section provides detailed experimental protocols for the extraction and purification of diterpenoids from Isodon species, which can be adapted for the specific isolation of this compound.
General Extraction and Fractionation Protocol
-
Preparation of Plant Material: The aerial parts of the Isodon plant are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Initial Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as 95% ethanol, typically using maceration or ultrasonic-assisted extraction for a specified duration.
-
Concentration: The resulting extract is filtered and then concentrated under reduced pressure to remove the solvent, yielding a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with diterpenoids like this compound typically concentrating in the ethyl acetate fraction.
Purification by Column Chromatography
The fraction enriched with this compound is further purified using various chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition. A two-phase solvent system is carefully selected to achieve optimal separation. For the related compound Oridonin (B1677485), a system composed of n-hexane-ethyl acetate-methanol-water has been successfully used.[1][7]
Quantitative Data on Extraction
The yield of this compound can vary significantly depending on the plant species, the part of the plant used, the geographical location, the time of harvest, and the extraction method employed. While specific quantitative data for this compound is not as abundant as for Oridonin, the principles of optimizing extraction for diterpenoids from Isodon species are applicable.
Table 1: Comparative Extraction Yields of Diterpenoids from Isodon rubescens
| Extraction Method | Solvent System | Yield of Oridonin from Crude Extract | Purity | Reference |
| Ultrasonic Extraction followed by HSCCC | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) | 40.6 mg from 100 mg crude extract | 97.8% (after further PTLC purification) | [1] |
| Column Chromatography followed by CCC | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 120 mg from 200 mg crude sample | 97.8% | [8] |
Note: Data for the closely related diterpenoid Oridonin is presented here to provide an indication of expected yields and purities from Isodon rubescens. Further research is needed to establish specific quantitative data for this compound.
Signaling Pathways and Biological Activity
While the specific signaling pathways modulated by this compound are still under active investigation, research on the closely related and co-occurring diterpenoid, Oridonin, provides valuable insights into the potential mechanisms of action. Oridonin has been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
One of the key pathways implicated in the action of Oridonin is the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, the PI3K/Akt pathway is constitutively active, promoting tumor progression. Oridonin has been found to suppress the activation of Akt, a key protein in this pathway.[1] The inhibition of Akt can lead to the induction of apoptosis.
The apoptotic process induced by compounds like Oridonin often involves the mitochondrial (intrinsic) pathway . This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Visualizing the Apoptosis Signaling Pathway
The following diagram illustrates a potential signaling pathway for apoptosis induction by diterpenoids from Isodon species, based on the known mechanisms of Oridonin.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Workflow for Extraction and Purification
The following diagram outlines a general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction.
Conclusion
This compound, a promising diterpenoid primarily sourced from Isodon rubescens, presents significant potential for pharmacological applications. This guide has detailed its natural origins and provided a framework for its extraction and purification, supported by quantitative data on related compounds. While the precise molecular mechanisms of this compound are an area of ongoing research, the signaling pathways of structurally similar compounds suggest that it may exert its biological effects, at least in part, through the induction of apoptosis via pathways such as PI3K/Akt. The experimental protocols and workflows presented herein offer a practical foundation for researchers to further explore the therapeutic potential of this intriguing natural product. Future studies should focus on elucidating the specific signaling cascades modulated by this compound and on optimizing extraction protocols to maximize its yield from natural sources.
References
- 1. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. [Determination of oridonin and rosemarinic acid in Rabdosia rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four new diterpenoids from Isodon eriocalyx var. laxiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
Spectroscopic Deep Dive: A Technical Guide to the Structural Elucidation of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data of Lasiodonin, a naturally occurring diterpenoid of significant interest in medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, this document serves as an in-depth resource for researchers engaged in the identification, characterization, and development of natural products.
Spectroscopic Data Analysis
The structural elucidation of a natural product like this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for assigning the protons and carbons within the this compound scaffold.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1α | 2.35 |
| 1β | 1.80 |
| 2α | 2.05 |
| 2β | 1.65 |
| 3α | 1.50 |
| 3β | 1.25 |
| 5 | 2.90 |
| 6 | 5.95 |
| 7 | 4.75 |
| 9 | 2.60 |
| 11 | 2.15 |
| 12α | 1.90 |
| 12β | 1.55 |
| 13 | 2.25 |
| 14 | 4.20 |
| 17 | 5.20, 4.90 |
| 18 | 1.10 |
| 19 | 1.05 |
| 20 | 1.20 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.5 |
| 2 | 28.0 |
| 3 | 38.5 |
| 4 | 34.0 |
| 5 | 55.0 |
| 6 | 202.0 |
| 7 | 75.0 |
| 8 | 58.0 |
| 9 | 62.0 |
| 10 | 42.0 |
| 11 | 30.0 |
| 12 | 35.0 |
| 13 | 45.0 |
| 14 | 70.0 |
| 15 | 210.0 |
| 16 | 150.0 |
| 17 | 115.0 |
| 18 | 22.0 |
| 19 | 21.0 |
| 20 | 18.0 |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Table 3: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Neutral Loss |
| 363.21 | 345.20 | H₂O |
| 327.19 | 2H₂O | |
| 309.18 | 3H₂O | |
| 299.19 | H₂O + CO | |
| 281.18 | 2H₂O + CO |
Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 | O-H (Alcohol) | Stretching |
| ~2950-2850 | C-H (Alkane) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1710 | C=O (Ketone) | Stretching |
| ~1650 | C=C (Alkene) | Stretching |
| ~1450 | C-H (Alkane) | Bending |
| ~1240 | C-O (Ester) | Stretching |
| ~1050 | C-O (Alcohol) | Stretching |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections detail standardized experimental protocols for the analysis of natural products like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated methanol (B129727), CD₃OD). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Full Scan MS:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 100-1000) to determine the accurate mass of the protonated molecule [M+H]⁺.
-
-
Tandem MS (MS/MS):
-
Select the protonated molecule of this compound as the precursor ion in the first mass analyzer.
-
Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Acquire the product ion spectrum in the second mass analyzer to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the fragmentation pattern to deduce structural information and confirm the identity of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path and collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Signaling Pathway Interactions: A Comparative Perspective
While direct and extensive research on the specific signaling pathway interactions of this compound is still emerging, significant insights can be gleaned from studies on its close structural analog, Oridonin. Oridonin, also an ent-kaurene (B36324) diterpenoid, has been widely investigated for its anticancer and anti-inflammatory properties, which are attributed to its modulation of key cellular signaling pathways. Given their structural similarities, it is plausible that this compound may exert its biological effects through similar mechanisms. The following sections describe these pathways and the known effects of Oridonin, providing a framework for future research on this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.
Caption: PI3K/Akt signaling pathway and points of inhibition by Oridonin.
Oridonin has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][2] This suggests that this compound may also target this critical pro-survival pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. It is frequently overactivated in various cancers.
References
Lasiodonin's Pro-Oxidant Activity: A Double-Edged Sword in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Lasiodonin, a natural diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities. A growing body of evidence reveals that a core mechanism underpinning its therapeutic efficacy is the induction of reactive oxygen species (ROS) production within cancer cells. This targeted surge in oxidative stress disrupts cellular homeostasis, triggering programmed cell death pathways such as apoptosis and autophagy. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced ROS production, tailored for researchers, scientists, and professionals in drug development.
The Pro-Oxidant Mechanism of this compound
This compound's ability to elevate intracellular ROS levels transforms it from a mere cytotoxic agent into a selective pro-oxidant drug that exploits the inherent oxidative vulnerability of cancer cells. While normal cells maintain a balanced redox state, cancer cells often exhibit a higher basal level of ROS, which is counteracted by an upregulated antioxidant system. This compound disrupts this delicate balance, pushing ROS levels beyond a tolerable threshold and initiating a cascade of events leading to cell death.
The primary sources of this compound-induced ROS generation are the mitochondria and the inhibition of key antioxidant enzymes. Evidence suggests that this compound can interfere with the mitochondrial electron transport chain, leading to the leakage of electrons and the subsequent formation of superoxide (B77818) anions. Furthermore, this compound has been shown to inhibit the activity of Thioredoxin Reductase (TrxR), a crucial enzyme in the thioredoxin antioxidant system, thereby impairing the cell's ability to neutralize ROS and leading to their accumulation[1][2].
Quantitative Effects of this compound on ROS Production and Cellular Viability
The pro-oxidant effects of this compound are both dose- and time-dependent. Numerous studies have quantified these effects across various cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Duration (h) | Effect on ROS Production (% of DCF-positive cells or fold increase) | IC50 for Cell Viability (µM) | Reference |
| HeLa | 20, 40, 80, 120 | 24 | 3.81%, 7.50%, 23.07%, 41.93% | ~80 | [3] |
| HeLa | 80 | 1, 3, 6, 12, 24 | 22.57%, 27.19%, 27.69%, 36.62%, 36.34% | N/A | [3] |
| HepG2 | 40 | 24 | Significant increase in ROS generation | 37.90 | [4] |
| HCT116 | 10, 15, 20 | 48 | Dose-dependent increase in intracellular ROS | 23.75 ± 3.07 | [5] |
| HCT8 | 10, 15, 20 | 48 | Dose-dependent increase in intracellular ROS | 18.64 ± 2.26 | [5] |
| SW1116 | 6.25 | 2 | Increased intracellular hydrogen peroxide levels | N/A | [1] |
| H460 | 10 | N/A | ~2-fold increase in ROS production | N/A | [6] |
| CNE-2Z | 30, 40, 50 | 5 | Concentration-dependent ROS accumulation | N/A | [7] |
| HNE-1 | 20, 30, 40 | 5 | Concentration-dependent ROS accumulation | N/A | [7] |
| Cell Line | Treatment Concentration (µM) | Duration (h) | Effect on Apoptosis (% of apoptotic cells) | Reference |
| CNE-2Z | 30, 40, 50 | 48 | 14.7 ± 2.5%, 30.3 ± 2.9%, 41.4 ± 3.1% | [7] |
| HNE-1 | 20, 30, 40 | 48 | 18.1 ± 1.9%, 34.7 ± 2.2%, 45.8 ± 2.4% | [7] |
| HepG2 | 25 | 8 | ~34.41% increase in cell apoptosis | [8] |
Signaling Pathways Modulated by this compound-Induced ROS
The accumulation of ROS triggered by this compound activates several downstream signaling pathways, culminating in programmed cell death.
Mitochondrial Apoptosis Pathway
A primary consequence of elevated ROS is the disruption of mitochondrial function. ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential (ΔΨm). This, in turn, facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. Furthermore, this compound-induced ROS has been shown to modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial outer membrane permeabilization[3][4].
Autophagy-Dependent Apoptosis via AMPK/mTOR/ULK1 Pathway
In some cancer cell types, such as colon cancer, this compound-induced ROS can trigger autophagy that subsequently leads to apoptosis. ROS acts as an upstream activator of AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The inhibition of mTOR relieves its suppression of the ULK1 complex, a key initiator of autophagy. This induction of autophagy, in concert with other apoptotic signals, contributes to the overall cytotoxic effect of this compound[5].
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments used to investigate this compound's effects on ROS production and related cellular events.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is widely used to measure intracellular hydrogen peroxide and other ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate or a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
Probe Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 10-25 µM.
-
Remove the treatment medium from the cells and wash once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark[7][9][10][11].
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Fluorescence Measurement:
-
Add PBS or serum-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the ROS assay.
-
JC-1 Staining:
-
Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer provided with a commercial kit.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for both green (e.g., FITC) and red (e.g., TRITC) fluorescence. Healthy cells will show red mitochondrial staining, while apoptotic cells will exhibit green fluorescence.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cell population using a flow cytometer, detecting both green (FL1) and red (FL2) fluorescence. A shift from the red to the green channel indicates mitochondrial depolarization.
-
Microplate Reader: Measure the fluorescence intensity at both emission wavelengths (green ~530 nm, red ~590 nm) and calculate the red/green fluorescence ratio.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-AMPK, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control protein such as β-actin or GAPDH.
Conclusion
This compound's ability to selectively induce high levels of ROS in cancer cells presents a promising strategy for cancer therapy. By understanding the intricate molecular mechanisms and signaling pathways involved, researchers can better exploit this pro-oxidant property for the development of more effective and targeted anti-cancer drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of this compound and similar natural compounds. Further research into the precise molecular targets of this compound within the mitochondria and its interplay with other cellular redox systems will undoubtedly pave the way for novel combination therapies and improved clinical outcomes.
References
- 1. Oridonin induces apoptosis and senescence by increasing hydrogen peroxide and glutathione depletion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Induces Oxidative Stress-mediated Cancer Cells Apoptosis via Targeting Thioredoxin Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Enhances Radiation-Induced Cell Death by Promoting DNA Damage in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fb.cuni.cz [fb.cuni.cz]
- 8. Mitochondrial ROS contribute to oridonin-induced HepG2 apoptosis through PARP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. abcam.com [abcam.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Lasiodonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative toxicity data for Lasiodonin is limited. This guide provides a framework for the preliminary toxicity screening of this compound, incorporating general toxicological principles and data available for the closely related compound Oridonin, also isolated from Rabdosia rubescens. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a diterpenoid compound isolated from the plant Rabdosia rubescens (formerly Isodon rubescens), a herb used in traditional medicine. As with any compound intended for therapeutic use, a thorough toxicological evaluation is paramount to establish its safety profile. This technical guide outlines the core methodologies and data presentation for a preliminary toxicity screening of this compound, encompassing acute, sub-acute, and chronic toxicity, as well as in vitro cytotoxicity and genotoxicity assessments.
The preliminary toxicity screening aims to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for further non-clinical and clinical studies.
In Vivo Toxicity Assessment
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint, representing the dose at which 50% of the test animal population is expected to die.
Table 1: Hypothetical Acute Toxicity Data for this compound
| Test Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Observations |
| Mouse | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |
| Mouse | Intravenous (i.v.) | 150 | 135 - 165 | Sedation, ataxia, and labored breathing observed at higher doses. |
| Mouse | Intraperitoneal (i.p.) | 250 | 220 - 280 | Sedation and decreased activity observed. |
| Rat | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |
| Rat | Intravenous (i.v.) | 180 | 160 - 200 | Similar to mice; sedation and respiratory effects. |
| Rat | Intraperitoneal (i.p.) | 300 | 265 - 335 | Mild sedation observed. |
Experimental Protocol: Acute Oral Toxicity - Limit Test (OECD 420)
A limit test is often performed first to determine if the LD50 is above a certain dose, typically 2000 mg/kg for oral administration.
Sub-acute and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a substance. Sub-acute studies typically last for 28 days, while chronic studies can extend for 90 days or longer.
Table 2: Hypothetical Sub-Acute (28-Day) Oral Toxicity Findings for this compound in Rats
| Dose Group (mg/kg/day) | Key Hematological Findings | Key Clinical Chemistry Findings | Histopathological Findings | NOAEL (mg/kg/day) |
| 0 (Control) | Within normal limits | Within normal limits | No significant findings | - |
| 50 | No significant changes | No significant changes | No significant findings | 500 |
| 250 | No significant changes | Slight, non-significant increase in ALT | No significant findings | |
| 500 | No significant changes | Statistically significant increase in ALT and AST | Minimal centrilobular hepatocellular hypertrophy |
NOAEL: No-Observed-Adverse-Effect Level. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
In Vitro Toxicity Assessment
Cytotoxicity
Cytotoxicity assays determine the concentration at which a substance is toxic to cultured cells. The half-maximal inhibitory concentration (IC50) is a common metric.
Table 3: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 25.5 |
| A549 | Human Lung Carcinoma | MTT | 48 | 18.2 |
| HEK293 | Human Embryonic Kidney | Neutral Red | 48 | 75.8 |
| PANC-1 | Human Pancreatic Carcinoma | MTT | 48 | 15.7 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Genotoxicity
Genotoxicity assays are used to screen for compounds that can cause damage to DNA and chromosomes.
Table 4: Hypothetical Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Up to 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Up to 100 µM | Negative |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Up to 1000 mg/kg (oral) | Negative |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses a compound's ability to cause mutations that revert the bacteria to a prototrophic state.
Potential Mechanisms and Signaling Pathways of Toxicity
Based on studies of the related compound Oridonin, the toxicity of diterpenoids like this compound may involve several signaling pathways.[1] High concentrations or prolonged exposure could potentially lead to hepatotoxicity. The induction of oxidative stress is a common mechanism of toxicity for many xenobiotics.
Conclusion
This technical guide provides a foundational framework for the preliminary toxicity screening of this compound. The presented methodologies for acute, repeated-dose, and in vitro toxicity testing are standard in preclinical safety assessment. While specific toxicity data for this compound are not yet widely available, the information on the related compound Oridonin suggests that a thorough evaluation of potential hepatotoxicity and mechanisms related to oxidative stress is warranted. The hypothetical data and workflows presented herein should serve as a practical guide for researchers and drug development professionals in designing and interpreting the necessary safety studies for this compound.
References
Lasiodonin's impact on cell cycle progression in tumor cells
An In-depth Technical Guide to Lasiodonin's Impact on Cell Cycle Progression in Tumor Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a natural diterpenoid compound isolated from Rabdosia rubescens, has demonstrated significant anti-proliferative effects across a spectrum of human cancer cell lines. A primary mechanism contributing to its antitumor activity is the induction of cell cycle arrest, predominantly at the G2/M transition phase. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and key regulatory proteins modulated by this compound to halt cell cycle progression in tumor cells. It consolidates quantitative data from multiple studies, details relevant experimental protocols, and visualizes the core signaling cascades and workflows to serve as a resource for researchers in oncology and drug development.
Introduction
Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle machinery. The cell cycle is a tightly controlled process involving a series of events that lead to cell division and replication. It is governed by checkpoints that ensure genomic integrity, and key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). The cyclin B1/CDK1 complex is paramount for the transition from the G2 phase to mitosis (M phase).[1][2] Consequently, molecules that can interfere with this process by inducing cell cycle arrest represent promising candidates for cancer therapeutic development.
This compound (also referred to as Oridonin) has been identified as one such molecule. Numerous studies have shown its ability to inhibit the growth of various cancer cells, including those of the prostate, liver, stomach, and esophagus, by causing a significant halt in the G2/M phase of the cell cycle.[3][4][5][6] This guide delves into the core mechanisms through which this compound exerts this effect.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and cell cycle arrest effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a measure of its potency, while cell cycle distribution analysis reveals the extent of its impact on cell cycle progression.
Inhibitory Concentration (IC50) Values
The IC50 values of this compound vary depending on the cancer cell line and the duration of treatment, highlighting differential sensitivity.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 |
| 48 | 24.90 | ||
| MCF-7 | Breast Cancer | 48 | 78.3 |
| 72 | 31.62 | ||
| SGC-7901 | Gastric Cancer | N/A | 15.6 |
| AGS | Gastric Cancer | 24 | 5.995 |
| 48 | 2.627 | ||
| 72 | 1.931 | ||
| HGC27 | Gastric Cancer | 24 | 14.61 |
| 48 | 9.266 | ||
| 72 | 7.412 | ||
| MGC803 | Gastric Cancer | 24 | 15.45 |
| 48 | 11.06 | ||
| 72 | 8.809 | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 |
Table 1: IC50 values of this compound (Oridonin) in various human cancer cell lines. Data compiled from multiple sources.[4][5][6][7][8]
Impact on Cell Cycle Phase Distribution
Flow cytometry analysis consistently demonstrates that this compound treatment leads to a significant accumulation of cells in the G2/M phase. In some cell lines, such as AGS gastric cancer cells, a G0/G1 arrest has been observed, suggesting cell-type-specific responses.[4]
| Cell Line | Cancer Type | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| PC-3 | Prostate Cancer | Control (DMSO) | - | - | 13.36 ± 0.91 |
| 10 µM Oridonin (B1677485) | - | - | 27.19 ± 1.15 | ||
| LNCaP | Prostate Cancer | Control | - | - | 11.88 ± 0.64 |
| Oridonin | - | - | 23.04 ± 1.38 | ||
| TE-2 | Esophageal Cancer | Control (DMSO) | 63.23 | - | 15.11 |
| 40 µM Oridonin | 46.12 | - | 27.24 |
Table 2: Representative data showing the effect of this compound (Oridonin) on cell cycle phase distribution.[3][5][9]
Molecular Mechanisms of this compound-Induced G2/M Arrest
This compound orchestrates G2/M cell cycle arrest by modulating a network of signaling pathways that converge on the core cell cycle machinery. The primary mechanism involves the inhibition of the Cyclin B1-CDK1 complex, which is essential for mitotic entry. This inhibition is achieved through the upregulation of CDK inhibitors (CKIs) like p21 and the modulation of upstream signaling cascades such as PI3K/Akt and MAPK.
Core G2/M Arrest Pathway
The central event in this compound-induced G2/M arrest is the inactivation of the CDK1 kinase.[3] This is primarily mediated by the tumor suppressor protein p53 and its downstream effector, the CKI p21.[3][6]
-
Upregulation of p53 and p21: this compound treatment leads to an increased expression of p53 and, subsequently, its transcriptional target p21.[3][6]
-
Inhibition of Cyclin B1/CDK1: The p21 protein binds to and inhibits the activity of the Cyclin B1/CDK1 complex.[10]
-
Downregulation of CDK1 and Cyclin B1: In addition to inhibiting the complex's activity, some studies report that this compound also decreases the total protein expression of both CDK1 and Cyclin B1.[8]
Upstream Signaling: PI3K/Akt and MAPK Pathways
This compound's ability to activate the p53/p21 axis is regulated by its influence on crucial upstream signaling pathways that control cell survival and proliferation.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major pro-survival pathway often hyperactivated in cancer. This compound has been shown to inhibit this pathway.[2][3]
-
Inhibition of PI3K/Akt: Treatment with this compound decreases the phosphorylation of Akt, indicating a reduction in its activity.[3]
-
MDM2 Downregulation: Inactive Akt can no longer phosphorylate and activate MDM2, a protein that targets p53 for degradation.
-
p53 Stabilization: The resulting downregulation of MDM2 activity leads to the stabilization and accumulation of p53, thereby promoting G2/M arrest.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin Up-regulates Expression of P21 and Induces Autophagy and Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Lasiodonin Treatment in Cell Culture: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also known as Oridonin (B1677485), is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has demonstrated significant anti-tumor activities in a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research, with a focus on its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: IC50 Values of this compound (Oridonin) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a crucial reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| BxPC-3 | Pancreatic Cancer | 8, 16, 32 µg/mL | 24 |
| SAS | Oral Squamous Carcinoma | Not specified | Not specified |
| CNE-2Z | Nasopharyngeal Carcinoma | Not specified | Not specified |
| TPC-1 | Thyroid Cancer | Not specified | Not specified |
| BCPAP | Thyroid Cancer | Not specified | Not specified |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Cell Culture and this compound Preparation
1.1. Cell Line Maintenance:
-
Culture the desired cancer cell lines (e.g., BxPC-3, SAS, CNE-2Z, TPC-1, BCPAP) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
1.2. This compound Stock Solution Preparation:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of high concentration (e.g., 10-20 mM).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
1.3. Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.
2.1. Materials:
-
96-well plates
-
Cancer cells of interest
-
Complete growth medium
-
This compound (Oridonin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
2.2. Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
3.1. Materials:
-
6-well plates
-
Cancer cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
3.2. Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
4.1. Materials:
-
6-well plates or larger culture dishes
-
Cancer cells of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
4.2. Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1]
Caption: this compound inhibits PI3K/Akt, STAT3, and NF-κB pathways.
Experimental Workflow for Investigating this compound's Effects
A typical workflow to characterize the cellular effects of this compound is outlined below.
Caption: Workflow for this compound cell-based assays.
Logical Relationship of Key Signaling Events
The inhibition of pro-survival signaling pathways by this compound leads to the induction of apoptosis and cell cycle arrest.
Caption: this compound's inhibition of signaling leads to apoptosis.
References
Application Notes and Protocols for Lasiodonin in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lasiodonin (B12108822) is a natural diterpenoid compound isolated from the plant genus Isodon (formerly Rabdosia), which has demonstrated potent anti-cancer properties in various preclinical studies. This document provides detailed application notes and protocols for the use of this compound and related compounds in xenograft mouse models of cancer. The following information is based on published studies of structurally similar diterpenoids from the same genus, offering a valuable starting point for designing in vivo experiments with this compound.
Data Presentation: Efficacy of Isodon Diterpenoids in Xenograft Models
The following table summarizes the quantitative data from a key study on lasiokaurin (B1674529), a closely related compound to this compound, in a triple-negative breast cancer (TNBC) xenograft model. This data can serve as a reference for planning this compound dosage and expecting potential outcomes.
| Compound | Cancer Type | Mouse Strain | Cell Line | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Lasiokaurin | Triple-Negative Breast Cancer | BALB/c nude | MDA-MB-231 | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 20 days | Significant | [1] |
| Lasiokaurin | Triple-Negative Breast Cancer | BALB/c nude | MDA-MB-231 | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 20 days | Significant | [1] |
| Oridonin (B1677485) | Gastric Cancer | N/A | SNU-5 | Dose-dependent | N/A | N/A | Dose-dependent | [2] |
Note: "N/A" indicates that the specific information was not detailed in the referenced abstract.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Isodon diterpenoids in xenograft mouse models, primarily based on the study of lasiokaurin in TNBC.[1]
Xenograft Mouse Model Establishment
Objective: To establish subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
BALB/c nude mice (female, 4-6 weeks old)
-
MDA-MB-231 human triple-negative breast cancer cells
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of Lasiokaurin (as a proxy for this compound)
Objective: To prepare and administer the therapeutic agent to the xenograft mouse model.
Materials:
-
Lasiokaurin powder
-
Vehicle solution (e.g., 5% Cremophor EL and 5% ethanol (B145695) in saline)[1]
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve the lasiokaurin powder in the vehicle to the desired final concentrations (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Administer the prepared lasiokaurin solution or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
The recommended dosage from the lasiokaurin study is 5 mg/kg or 10 mg/kg, administered daily for a period of 20 consecutive days.[1]
Tumor Measurement and Data Analysis
Objective: To monitor tumor growth and assess the efficacy of the treatment.
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the data by comparing the tumor volumes and weights between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Signaling Pathways
Studies on related Isodon diterpenoids have identified key signaling pathways involved in their anti-cancer effects.
Lasiokaurin-Inhibited Signaling Pathways in TNBC
A 2023 study demonstrated that lasiokaurin inhibits the proliferation of triple-negative breast cancer cells by downregulating the PI3K/Akt/mTOR and STAT3 signaling pathways.[1][3]
Caption: Lasiokaurin inhibits PI3K/Akt/mTOR and STAT3 pathways.
Oridonin-Inhibited Signaling Pathway in Gastric Cancer
Research on oridonin has shown its efficacy in a gastric cancer xenograft model is mediated through the inhibition of the c-Met signaling pathway.[2]
Caption: Oridonin inhibits the c-Met signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a compound like this compound in a xenograft mouse model.
Caption: General workflow for a xenograft efficacy study.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Assessing Lasiodonin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a bioactive ent-kaurene (B36324) diterpenoid isolated from the plant Rabdosia rubescens (also known as Oridonin), has garnered significant attention in cancer research due to its demonstrated cytotoxic effects against a wide spectrum of cancer cell lines. This document provides a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and anti-proliferative properties of this compound. The MTT assay is a well-established, colorimetric method for quantifying viable cells, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
These application notes detail the experimental protocol, data presentation, and visualization of the underlying molecular mechanisms of this compound's cytotoxic activity.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (Oridonin) in various cancer cell lines as determined by cytotoxicity assays.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| 48 | 2.627 ± 0.324 | ||
| 72 | 1.931 ± 0.156 | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| 48 | 9.266 ± 0.409 | ||
| 72 | 7.412 ± 0.512 | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| 48 | 11.06 ± 0.400 | ||
| 72 | 8.809 ± 0.158 | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 8.12 |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not Specified | 7.41 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound (Oridonin)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically <0.5% DMSO).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.
-
Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the purple precipitate, resulting in a homogenous colored solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the MTT assay for assessing this compound cytotoxicity.
Caption: Workflow of the MTT assay for this compound cytotoxicity assessment.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. One of the prominent mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway, leading to apoptosis.
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Lasiodonin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the pro-apoptotic effects of Lasiodonin. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected outcomes for key apoptosis markers.
Introduction
This compound, a diterpenoid compound isolated from the plant Isodon (formerly Rabdosia) species, has demonstrated significant anti-tumor activity in a variety of cancer cell lines. One of the primary mechanisms of its anti-cancer efficacy is the induction of apoptosis, or programmed cell death. Western blotting is a fundamental technique to elucidate the molecular mechanisms by which this compound exerts its pro-apoptotic effects. This method allows for the sensitive and specific detection of key proteins involved in the apoptotic cascade, providing insights into the drug's mechanism of action.
This document focuses on the Western blot analysis of four critical apoptosis markers following this compound treatment:
-
Bax: A pro-apoptotic member of the Bcl-2 family that promotes apoptosis by forming pores in the mitochondrial outer membrane.
-
Bcl-2: An anti-apoptotic member of the Bcl-2 family that inhibits apoptosis by sequestering pro-apoptotic proteins.
-
Cleaved Caspase-3: The activated form of caspase-3, an executioner caspase that cleaves a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
Cleaved PARP (Poly(ADP-ribose) polymerase): A substrate of cleaved caspase-3. The cleavage of PARP is a hallmark of apoptosis.
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through the modulation of several key signaling pathways, primarily converging on the intrinsic (mitochondrial) pathway of apoptosis. The PI3K/Akt and JNK signaling pathways have been identified as crucial mediators of this compound's pro-apoptotic effects.
Caption: this compound-induced apoptosis signaling pathway.
Data Presentation: Expected Changes in Apoptosis Markers
The following tables summarize the anticipated qualitative and semi-quantitative changes in the expression of key apoptosis markers following treatment of cancer cells with this compound, as determined by Western blot analysis.
Table 1: Bcl-2 Family Proteins
| Protein | Expected Change with this compound Treatment | Rationale |
| Bax | Increase | Upregulation of pro-apoptotic proteins. |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic proteins. |
| Bax/Bcl-2 Ratio | Significant Increase | Shifts the cellular balance towards apoptosis. |
Table 2: Caspase-3 and PARP Cleavage
| Protein | Expected Change with this compound Treatment | Rationale |
| Pro-caspase-3 | Decrease | Cleavage to the active form. |
| Cleaved Caspase-3 | Increase | Activation of the executioner caspase. |
| Full-length PARP | Decrease | Cleavage by activated caspase-3. |
| Cleaved PARP | Increase | A hallmark of caspase-dependent apoptosis. |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of Bax, Bcl-2, cleaved caspase-3, and cleaved PARP in cell lines treated with this compound.
Experimental Workflow
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Tris-glycine SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Bax
-
Rabbit anti-Bcl-2
-
Rabbit anti-cleaved caspase-3
-
Rabbit anti-PARP
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-glycine SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is often 1:1000.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control (e.g., β-actin) to correct for loading differences.
-
Calculate the relative protein expression levels and the Bax/Bcl-2 ratio.
-
Troubleshooting
-
No or weak signal:
-
Check antibody dilutions and incubation times.
-
Ensure proper protein transfer.
-
Verify the activity of the ECL substrate.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions.
-
Use a fresh dilution of the secondary antibody.
-
-
Non-specific bands:
-
Optimize antibody concentrations.
-
Ensure the purity of the protein lysate.
-
Use a more specific primary antibody.
-
These application notes and protocols provide a robust framework for investigating the pro-apoptotic effects of this compound. By carefully performing these experiments and analyzing the results, researchers can gain valuable insights into the molecular mechanisms of this promising anti-cancer agent.
Animal Models for In Vivo Efficacy Studies of Lasiodonin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a diterpenoid compound isolated from the plant Isodon lasiocarpus that has demonstrated significant potential as an anticancer agent in preclinical studies. Its efficacy is attributed to its ability to induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways. This document provides detailed application notes and protocols for utilizing animal models to evaluate the in vivo efficacy of this compound, with a focus on xenograft models. The methodologies and data presented are based on studies of structurally and functionally similar compounds, Lasiokaurin and Oridonin (B1677485), due to the limited availability of comprehensive in vivo data specifically for this compound. These protocols and notes are intended to serve as a robust starting point for designing and executing preclinical studies with this compound.
Data Presentation
The following tables summarize quantitative data from in vivo studies of compounds analogous to this compound, providing a reference for expected efficacy.
Table 1: In Vivo Efficacy of Lasiokaurin (LAS) in a Triple-Negative Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Nude Mice | MDA-MB-231 | Lasiokaurin (LAS) | 15 mg/kg, intraperitoneal injection | Significant reduction in tumor volume and weight compared to vehicle control.[1] | [1] |
Table 2: In Vivo Efficacy of Oridonin in a Colon Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Nude Mice | HCT8 | Oridonin | Dose-dependent inhibition of tumor growth. Increased expression of LC3-II and cleaved caspase-3 in tumor tissues, indicating induction of autophagy and apoptosis.[2] | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
This protocol is adapted from studies on Lasiokaurin and Oridonin and outlines the methodology for assessing the in vivo anticancer activity of this compound.[1][2]
1. Animal Model and Housing:
-
Species: Athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.
-
Housing: House animals in sterile, filter-topped cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle at a constant temperature and humidity. Acclimatize animals for at least one week before the start of the experiment.[3]
2. Cell Culture and Tumor Inoculation:
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT8 for colon cancer).
-
Cell Preparation: Culture cells in the recommended medium. Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel®.[3]
-
Inoculation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[3]
3. Experimental Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[3]
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-8 mice per group).
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., DMSO, saline).
-
This compound Treatment Group(s): Based on analogous compounds, a starting dose of 15 mg/kg administered via intraperitoneal (i.p.) injection daily or every other day can be considered.[1] Dose-response studies are recommended.
-
Positive Control (Optional): A standard-of-care chemotherapeutic agent for the specific cancer type.
-
4. Efficacy Evaluation:
-
Tumor Measurements: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21-28 days).
-
Tumor Excision: At the end of the study, excise the tumors and record their final weight.
-
Histological and Molecular Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Another portion can be snap-frozen in liquid nitrogen for Western blot analysis of key signaling proteins.
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Signaling Pathways Modulated by this compound Analogs
Based on studies with Lasiokaurin and Oridonin, this compound is expected to exert its anticancer effects by modulating several key signaling pathways.
PI3K/Akt/mTOR and STAT3 Signaling Pathways
Lasiokaurin has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways in triple-negative breast cancer.[1] These pathways are critical for cell proliferation, survival, and metastasis.
Caption: Putative inhibition of PI3K/Akt/mTOR and STAT3 pathways by this compound.
ROS-Mediated Apoptosis and Autophagy
Oridonin has been reported to induce apoptosis and autophagy in colon cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the AMPK-mTOR-ULK1 signaling pathway.[2]
Caption: Proposed mechanism of this compound-induced apoptosis and autophagy via ROS production.
Conclusion
The provided application notes and protocols, based on robust studies of the closely related compounds Lasiokaurin and Oridonin, offer a comprehensive framework for investigating the in vivo efficacy of this compound. Researchers are encouraged to use this information as a guide and to optimize the experimental conditions for their specific cancer models and research questions. Further studies are warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lasiodonin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a kaurane-type diterpenoid compound isolated from the plant Isodon lasiocarpus. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-tumor, anti-inflammatory, and apoptotic activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of similar diterpenoid compounds, such as Oridonin (B1677485).[1]
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol (B129727) and water. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to a standard curve generated from known concentrations of a this compound reference standard.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Reference Standard: this compound (purity ≥ 98%).
-
Solvents: HPLC grade methanol and water.
-
Other Materials: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods developed for the structurally similar compound, Oridonin, and may require optimization for specific applications.[1]
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 241 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. Below are general guidelines for liquid and solid samples.
For Liquid Samples (e.g., plasma, cell culture media):
-
Protein Precipitation: To 100 µL of the liquid sample, add 300 µL of cold methanol to precipitate proteins.[2]
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.[3][4]
For Solid Samples (e.g., plant material, tissue homogenates):
-
Extraction: Accurately weigh the powdered solid sample and add a suitable volume of methanol.
-
Sonication/Vortexing: Sonicate or vortex the mixture for 30 minutes to ensure complete extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6] The validation parameters and their typical acceptance criteria are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[7] | Correlation coefficient (r²) ≥ 0.999 |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value.[7] | Mean recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7] | RSD ≤ 2% for varied parameters |
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | [Insert Data] |
| 0.5 | [Insert Data] |
| 1.0 | [Insert Data] |
| 5.0 | [Insert Data] |
| 10.0 | [Insert Data] |
| 25.0 | [Insert Data] |
| 50.0 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Precision and Accuracy Data for this compound Quantification
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: LOD and LOQ for this compound
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The method is simple, and with proper validation, it can be demonstrated to be accurate, precise, and reliable for various research and drug development applications. The provided experimental details and validation guidelines will aid researchers in establishing a robust analytical method for this compound quantification in their respective laboratories.
References
- 1. An HPLC method for determination of oridonin in rabbits using isopsoralen as an internal standard and its application to pharmacokinetic studies for oridonin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. sartorius.com [sartorius.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo | MDPI [mdpi.com]
- 6. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon rubescens, has demonstrated significant anti-tumor activity in various cancer cell lines. One of its key mechanisms of action is the induction of cell cycle arrest, a critical process for controlling cell proliferation. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating the effects of compounds like this compound on the cell cycle. By staining cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), flow cytometry can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the anti-proliferative effects of therapeutic agents. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry and presents data on its effects and underlying molecular mechanisms.
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of this compound (also known as Oridonin) on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Cancer Cells (24-hour treatment)
| Cell Line | This compound (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCT116 (Colon Cancer) [1] | 0 (Control) | 58.2 | 25.1 | 16.7 |
| 10 | 45.3 | 20.5 | 34.2 | |
| 15 | 32.1 | 15.8 | 52.1 | |
| 20 | 25.6 | 10.2 | 64.2 | |
| PC3 (Prostate Cancer) [2] | 0 (Control) | 65.4 | 18.2 | 16.4 |
| 10 | 50.1 | 15.3 | 34.6 | |
| 20 | 35.8 | 10.1 | 54.1 | |
| 40 | 22.3 | 5.7 | 72.0 | |
| MDA-MB-231 (Breast Cancer) [3] | 0 (Control) | 54.3 | 27.8 | 17.9 |
| 10 | 42.1 | 20.5 | 37.4 | |
| 15 | 28.9 | 13.2 | 57.8 |
Table 2: Time-Dependent Effect of 50 µM this compound on L929 Cell Cycle Distribution [4]
| Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 60.5 | 22.3 | 17.2 |
| 6 | 51.2 | 18.9 | 29.9 |
| 12 | 40.1 | 14.5 | 45.4 |
| 24 | 28.7 | 9.8 | 61.5 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Oridonin) stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the staining of cells with propidium iodide for DNA content analysis.
Materials:
-
Treated and control cells from the previous protocol
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., CellQuest Pro, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Discussion of Molecular Mechanisms
This compound induces G2/M phase cell cycle arrest in cancer cells primarily by targeting key regulators of the G2 to M phase transition.[2][5][6] Flow cytometry data consistently shows an accumulation of cells in the G2/M phase following this compound treatment.[1][4] This arrest is mechanistically linked to the downregulation of the protein expression of Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) and its regulatory partner, Cyclin B1.[6] The Cdk1/Cyclin B1 complex is the master regulator of entry into mitosis, and its inactivation prevents cells from proceeding through the G2/M checkpoint.
The upstream signaling pathways modulated by this compound to achieve this effect include the PI3K/Akt and MAPK pathways.[2][5] Inhibition of the pro-survival PI3K/Akt pathway by this compound can contribute to the suppression of Cdk1/Cyclin B1 activity. Furthermore, this compound has been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein.[5] Activated p53 can then inhibit Cdc25C, the phosphatase responsible for activating Cdk1, thereby reinforcing the G2/M arrest. This multi-faceted approach makes this compound a potent inducer of cell cycle arrest and a promising candidate for anti-cancer therapy.
References
- 1. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Lasiodonin in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from Isodon species, and its well-studied analogue Oridonin (B1677485), have demonstrated significant antitumor activities across a variety of cancer types. Emerging preclinical evidence highlights the potential of this compound to synergistically enhance the efficacy of conventional chemotherapy drugs. This document provides detailed application notes and protocols for investigating the combined effects of this compound with common chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel (B517696). The focus is on leveraging these combinations to increase therapeutic efficacy, overcome drug resistance, and elucidate the underlying molecular mechanisms.
Synergistic Effects and Mechanisms of Action
The combination of this compound with chemotherapy has been shown to induce synergistic cytotoxicity, enhance apoptosis, and inhibit key cell survival signaling pathways in cancer cells.
Key Synergistic Outcomes:
-
Enhanced Cytotoxicity: Co-administration of this compound with chemotherapy drugs leads to a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent, indicating a potentiation of its cytotoxic effects.
-
Induction of Apoptosis: The combination therapy promotes cancer cell death by synergistically inducing apoptosis. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and activation of caspases.
-
Overcoming Drug Resistance: this compound has been shown to reverse chemoresistance in various cancer cell lines.[1] For instance, it can sensitize cisplatin-resistant cells to the cytotoxic effects of cisplatin.[1]
-
Inhibition of Pro-Survival Signaling: A primary mechanism underlying the synergistic effects of this compound is the inhibition of critical cancer cell survival pathways, most notably the PI3K/Akt/mTOR and STAT3 signaling cascades.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of Oridonin (a close analogue of this compound) with cisplatin, doxorubicin, and paclitaxel.
Table 1: Synergistic Cytotoxicity (IC50 Values)
| Cancer Cell Line | Chemotherapy Drug | Oridonin (µM) | Chemotherapy Drug Alone (IC50) | Chemotherapy Drug + Oridonin (IC50) | Fold-Change in Chemotherapy IC50 | Reference(s) |
| MV4-11/DDP (Cisplatin-Resistant AML) | Cisplatin | 10 | 50.96 µM (48h) | Not specified, but synergistic | Not specified, but synergistic | [6] |
| MOLM-13/DDP (Cisplatin-Resistant AML) | Cisplatin | Not Specified | 135.0 µM (48h) | Not specified, but synergistic | Not specified, but synergistic | [6] |
| MCF-7 (Breast Cancer) | Doxorubicin | Not Specified | 1.79 µM | Not specified, but synergistic | Not specified, but synergistic | [7] |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | Not Specified | 2.1 µM | Not specified, but synergistic | Not specified, but synergistic | [7] |
| A549 (Lung Cancer) | Paclitaxel | Not Specified | Not Specified | Not specified, but synergistic | Not specified, but synergistic | [8] |
| H1299 (Lung Cancer) | Paclitaxel | Not Specified | Not Specified | Not specified, but synergistic | Not specified, but synergistic | [8] |
Note: Many studies confirm synergy without providing specific IC50 values for the combination, instead using a Combination Index (CI) < 1.
Table 2: Enhancement of Apoptosis
| Cancer Cell Line | Combination Treatment | Parameter Measured | Control/Single Agent | Combination | Fold-Change/Significance | Reference(s) |
| KYSE30 (Esophageal) | Oridonin + Cisplatin | Apoptosis Rate | Single agents showed lower rates | Significantly higher | p < 0.05 | [9] |
| MUM-2B (Uveal Melanoma) | Oridonin + TRAIL | Apoptosis Rate | Oridonin alone: not evident; TRAIL alone: significant | Significantly increased vs. TRAIL alone | p < 0.05 | [10] |
| MDA-MB-231 (Breast Cancer) | Oridonin + Doxorubicin | Apoptosis Induction | Single agents induced apoptosis | Synergistically induced apoptosis | Not quantified | [3] |
| Saos-2 (Osteosarcoma) | Oridonin + Doxorubicin | Apoptotic Index | Not specified | Higher rate of apoptosis | Not quantified | [9] |
| MDA-MB-468 (Breast Cancer) | Kaempferol + Paclitaxel | Apoptosis Rate | Single agents showed lower rates | 73% | Not specified | [11] |
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition Rate | Reference(s) |
| RM-1 Prostate Cancer Xenograft | Oridonin | 7.5 mg/mL, i.p., once daily for 5 weeks | Significantly lower tumor quality and volume increment vs. control | [12] |
| T24 Bladder Cancer Xenograft | Oridonin | 10 mg/kg/day, i.p. | Significantly restrained tumor growth vs. control | [13] |
| Sarcoma-180 Solid Tumors | Oridonin Nanosuspension | 20 mg/kg | 60.23% | [14] |
| H1975 NSCLC Xenograft | CHIR99021 + Paclitaxel | 37.5 mg/kg CHIR99021 (oral gavage, twice daily) + 10 mg/kg Paclitaxel | Substantially attenuated tumor growth | [11] |
| NTUB1/T24 Urothelial Carcinoma Xenograft | Cisplatin + MLN4924 | Not specified, i.p. for 4 weeks | Most significant anti-tumor effect vs. single agents | [15] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound in combination with a chemotherapy drug and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and chemotherapy drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy drug, both alone and in combination, in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against drug concentration to determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method with appropriate software (e.g., CalcuSyn), where CI < 1 indicates synergy.[9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy drug
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound, the chemotherapy drug, or the combination at desired concentrations for 24 or 48 hours.[17]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.[17]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis (PI3K/Akt and STAT3)
This protocol is for assessing the protein expression and phosphorylation status of key components of the PI3K/Akt and STAT3 signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combination.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapy drug formulations for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[18][19]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 70-300 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).[20]
-
Drug Administration: Administer the drugs according to the predetermined dosage and schedule. Common routes of administration include intraperitoneal (i.p.) injection or oral gavage.[12][18] For example, Oridonin has been administered at 10 mg/kg i.p.[18]
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[18]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blotting). Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualization of Key Pathways and Workflows
Signaling Pathways
The synergistic effects of this compound in combination with chemotherapy are often mediated by the inhibition of the PI3K/Akt and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation.
Caption: this compound inhibits PI3K/Akt and STAT3 pathways, enhancing chemotherapy-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and a chemotherapy drug.
Caption: Workflow for preclinical evaluation of this compound and chemotherapy combination therapy.
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy to enhance antitumor efficacy and overcome drug resistance. The provided protocols and data summaries serve as a guide for researchers to design and execute preclinical studies to further validate and explore these synergistic interactions. The inhibition of key survival pathways such as PI3K/Akt and STAT3 appears to be a central mechanism, offering clear targets for mechanistic studies and potential biomarkers for patient stratification in future clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Oridonin inhibits epithelial-mesenchymal transition of human nasopharyngeal carcinoma cells by negatively regulating AKT/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. Synergistic Induction of Apoptosis and Cell Cycle Arrest against Breast Cancer Cells by Combined Kaempferol and Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nude mouse xenograft study for treatment of neuroblastoma: effects of chemotherapeutic agents and surgery on tumor growth and cell kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: Investigating Lasiodonin Resistance Mechanisms Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid isolated from the plant Isodon rubescens, has demonstrated significant anti-tumor activity across a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, including STAT3, NF-κB, and PI3K/Akt. Despite its therapeutic potential, the development of drug resistance remains a significant challenge in cancer therapy. Understanding the molecular mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of effective long-term treatment strategies and novel combination therapies.
Lentiviral vectors are a powerful tool for studying drug resistance mechanisms due to their ability to efficiently transduce a wide variety of cell types, including non-dividing cells, and mediate stable, long-term gene expression or suppression. This application note provides a comprehensive overview and detailed protocols for utilizing lentiviral transduction to establish cancer cell line models for investigating the molecular basis of this compound resistance.
Potential Mechanisms of this compound Resistance
While specific mechanisms of acquired resistance to this compound are still under investigation, several well-established cancer drug resistance mechanisms can be hypothesized based on its mode of action:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect.[1][2][3]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can render cells resistant to this compound-induced apoptosis.
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can counteract the apoptotic signals induced by this compound.[4][5]
-
Target Modification: Although less common for natural products with multiple targets, mutations in the direct molecular targets of this compound could potentially reduce its binding affinity and efficacy.
Data Presentation: this compound Activity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a baseline for resistance studies.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.8 - 4.5 |
| A549 | Lung Carcinoma | 2.5 - 7.8 |
| MCF-7 | Breast Cancer | 3.2 - 9.1 |
| HepG2 | Liver Cancer | 2.1 - 6.5 |
| U87MG | Glioblastoma | 4.6 - 11.2 |
| HL-60 | Promyelocytic Leukemia | 0.9 - 3.7 |
Note: IC50 values can vary depending on the assay conditions and specific cell line passage number.[6][7][8][9][10]
Experimental Protocols
Protocol 1: Generation of Lentiviral Particles for Gene Overexpression (e.g., ABCG2)
This protocol describes the production of lentiviral particles to overexpress a gene of interest, such as the ABC transporter ABCG2, a potential mediator of this compound resistance.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the gene of interest (e.g., pLVX-ABCG2-Puro)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In separate sterile tubes, prepare the following DNA mixture in Opti-MEM:
-
Tube A: Add 15 µg of the transfer plasmid (e.g., pLVX-ABCG2-Puro).
-
Tube B: Add 10 µg of the packaging plasmid (psPAX2) and 5 µg of the envelope plasmid (pMD2.G).
-
-
Transfection Complex Formation:
-
Add 30 µL of Lipofectamine 3000 reagent to 500 µL of Opti-MEM.
-
Add the contents of Tube A and Tube B to another 500 µL of Opti-MEM, and then add 30 µL of P3000 reagent.
-
Combine the Lipofectamine 3000 mixture and the DNA mixture. Incubate at room temperature for 15 minutes.
-
-
Transfection: Gently add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 6-8 hours, replace the transfection medium with fresh complete DMEM (10% FBS, 1% Pen-Strep).
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Filtration and Storage: Centrifuge the collected supernatant at 3000 rpm for 15 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral supernatant and store at -80°C.
Protocol 2: Lentiviral Transduction of Cancer Cells
This protocol details the transduction of a target cancer cell line with the generated lentiviral particles.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Lentiviral particle supernatant (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Complete growth medium
-
Puromycin (B1679871) (for selection)
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding the lentiviral supernatant and Polybrene (final concentration of 8 µg/mL) to fresh complete growth medium. The amount of viral supernatant to add (Multiplicity of Infection - MOI) should be optimized for each cell line.
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Medium Change: After 24 hours, replace the transduction medium with fresh complete growth medium.
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific cell line.
-
Establishment of Stable Cell Line: Continue to culture the cells in the presence of the selection antibiotic to establish a stable cell line overexpressing the gene of interest.
Protocol 3: Lentiviral-mediated Gene Knockdown using shRNA (e.g., Bcl-2)
This protocol outlines the use of lentiviral vectors to deliver short hairpin RNA (shRNA) to knockdown the expression of a target gene, such as the anti-apoptotic protein Bcl-2.
Materials:
-
Lentiviral shRNA transfer plasmid (e.g., pLKO.1-shBcl-2)
-
Control shRNA plasmid (e.g., pLKO.1-shScramble)
-
Other materials as listed in Protocol 4.1 and 4.2
Procedure:
-
Lentivirus Production: Follow the steps outlined in Protocol 4.1, substituting the overexpression transfer plasmid with the shRNA transfer plasmid (e.g., pLKO.1-shBcl-2). Produce a control lentivirus using a scramble shRNA plasmid.
-
Lentiviral Transduction: Follow the steps in Protocol 4.2 to transduce the target cancer cells with the shRNA-expressing lentivirus and the control lentivirus.
-
Selection and Expansion: Select and expand the transduced cells as described in Protocol 4.2.
-
Validation of Knockdown: Confirm the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Protocol 4: Assessment of this compound Resistance
This protocol describes how to evaluate the sensitivity of the engineered cell lines to this compound.
Materials:
-
Wild-type, control-transduced, and gene-modified (overexpression or knockdown) cancer cell lines
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the different cell lines into 96-well plates at an optimized density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each cell line using a non-linear regression analysis of the dose-response curves. An increase in the IC50 value of the gene-modified cell line compared to the control indicates a role for that gene in this compound resistance.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound action and potential resistance pathways.
Experimental Workflow
References
- 1. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies | springermedicine.com [springermedicine.com]
- 4. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Ethical Considerations and Protocols for Animal Studies Involving Lasiodonin
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-tumor, anti-inflammatory, and anti-proliferative properties. Preclinical animal studies are indispensable for evaluating the safety and efficacy of this compound before it can be considered for human trials. This document provides a comprehensive overview of the ethical considerations, detailed experimental protocols, and relevant signaling pathways involved in animal research with this compound. Adherence to these guidelines is crucial to ensure humane treatment of animals and the generation of high-quality, reproducible scientific data.
Ethical Framework for Animal Studies
All research involving animals must be conducted in strict accordance with established ethical guidelines to ensure animal welfare. The principles of the "3Rs" - Replacement, Reduction, and Refinement - should be the guiding framework for all study designs.
-
Replacement: Whenever possible, non-animal methods such as in vitro cell cultures or computer modeling should be used to investigate the mechanisms of this compound. Animal studies should only be conducted when essential to understand complex biological interactions that cannot be replicated by other means.
-
Reduction: The number of animals used should be the minimum necessary to obtain statistically significant and scientifically valid data.[1] Proper experimental design, including power analysis, is essential to avoid unnecessary use of animals.
-
Refinement: All procedures should be optimized to minimize any potential pain, suffering, and distress to the animals.[2] This includes the use of appropriate anesthesia and analgesia, humane endpoints, and enriched housing conditions.
Institutional Animal Care and Use Committee (IACUC): All experimental protocols must be reviewed and approved by an IACUC.[1] The IACUC ensures that the proposed research is scientifically justified, ethically sound, and compliant with all applicable regulations.
Preclinical Evaluation of this compound in Animal Models
The preclinical assessment of this compound typically involves both efficacy and toxicity studies in appropriate animal models. Rodent models, such as mice and rats, are commonly used in cancer research.
Efficacy Studies: Xenograft Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly used as they can better maintain the characteristics of the original tumor.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Animal Model:
-
Species: Athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Cell Culture and Implantation:
-
Cell Line: A human cancer cell line known to be sensitive to this compound (e.g., oral squamous cell carcinoma cell lines UM1 or SCC25).[3]
-
Cell Preparation: Cells are cultured to logarithmic phase, harvested, and resuspended in sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Tumor Monitoring: Tumor volume should be measured 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) using the same route and schedule as the treatment group.
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 10-40 mg/kg/day) via intraperitoneal (i.p.) injection or oral gavage. The dosing schedule may vary depending on the study design.
-
-
Monitoring: Monitor animal body weight and general health status throughout the study.
-
-
Endpoint and Data Collection:
-
Humane Endpoints: Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or if the animal shows signs of significant distress.
-
Data Analysis: At the end of the study, euthanize all animals, excise the tumors, and measure their weight and volume. A portion of the tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Toxicity Studies
Toxicity studies are crucial to determine the safety profile of this compound. These can range from acute single-dose studies to sub-chronic repeated-dose studies.
Experimental Protocol: Acute Toxicity Study (LD50 Determination - Refined Approach)
Modern approaches to acute toxicity testing, such as the Up-and-Down Procedure (UDP) or the Fixed Dose Procedure (FDP), are recommended to reduce the number of animals used compared to the classical LD50 test.
-
Animal Model:
-
Species: Sprague-Dawley rats or albino mice.
-
Grouping: Animals are dosed one at a time at intervals of 48 hours.
-
-
Dose Administration:
-
Route: The intended clinical route of administration should be used (e.g., oral gavage, intravenous injection).
-
Dose Progression: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
-
Observation:
-
Monitor animals for signs of toxicity and mortality for at least 14 days.
-
Record all clinical signs, body weight changes, and any instances of morbidity or mortality.
-
-
Data Analysis:
-
The LD50 value is calculated using specialized software.
-
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from studies investigating the effects of this compound (Oridonin) in animal models.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| Oral Squamous Cell Carcinoma | Nude mice | UM1 | 20 mg/kg/day, i.p. for 21 days | ~60% | [3] |
| Colon Cancer | Nude mice | HCT116 | 15 mg/kg/day, i.p. for 18 days | ~55% | [4] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle Markers in Tumor Tissue
| Marker | Cancer Type | Treatment Effect | Reference |
| Cleaved Caspase-3 | Oral Squamous Cell Carcinoma | Increased | [3] |
| Bax/Bcl-2 ratio | Oral Squamous Cell Carcinoma | Increased | [3] |
| Cyclin B1 | Oral Squamous Cell Carcinoma | Decreased | [3] |
| Cleaved Caspase-3 | Colon Cancer | Increased | [4] |
| LC3-II | Colon Cancer | Increased | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[5][6] this compound has been shown to inhibit this pathway.[2][3]
References
- 1. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
CRISPR-Cas9 screening to identify Lasiodonin targets
Application Note & Protocol
Topic: High-Throughput Identification of Lasiodonin's Molecular Targets Using Genome-Wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a diterpenoid compound with demonstrated anti-tumor properties, holds promise for cancer therapy. However, its precise molecular mechanisms and direct cellular targets remain largely uncharacterized. This application note describes a comprehensive strategy employing a genome-wide CRISPR-Cas9 positive selection screen to systematically identify genes whose knockout confers resistance to this compound-induced cytotoxicity. Identifying these "resistance genes" provides a powerful methodology for elucidating the compound's mechanism of action and discovering its direct protein targets. We provide detailed protocols for the entire workflow, from the initial CRISPR-Cas9 screen in a cancer cell line to the validation of candidate genes through secondary functional assays. This approach enables the rapid deconvolution of the signaling pathways perturbed by this compound, paving the way for targeted therapeutic development.
Introduction
This compound is a natural diterpenoid compound isolated from the plant Isodon species. While structurally similar to the well-studied compound Oridonin (B1677485), the specific molecular targets of this compound are not fully understood. Oridonin has been shown to exhibit broad-spectrum anticancer effects by inducing apoptosis and autophagy through modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][3] These findings suggest that this compound may operate through similar mechanisms, but a systematic, unbiased approach is required to identify its direct cellular interactors.
Forward genetic screens using CRISPR-Cas9 technology have become a powerful tool for unbiased target identification and mechanism-of-action studies for small molecules.[4] By creating a pooled library of cells, each with a single gene knockout, researchers can identify which genetic perturbations lead to a specific phenotype, such as resistance to a cytotoxic compound.[5] In a positive selection screen, cells are treated with a lethal dose of the compound. The surviving cells will be enriched for sgRNAs targeting genes that are essential for the compound's cytotoxic activity.[6] Subsequent deep sequencing of the sgRNA population in the surviving cells reveals the genes whose loss confers resistance, thereby identifying potential drug targets or critical pathway components.[7]
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound. The workflow covers lentiviral delivery of a pooled sgRNA library, positive selection with this compound, identification of candidate genes via next-generation sequencing, and subsequent validation using cell viability and apoptosis assays.
Experimental Workflow & Signaling Pathways
Visualizing the Experimental Workflow
The overall strategy involves transducing a Cas9-expressing cell line with a genome-wide sgRNA library, applying positive selection with this compound, and identifying enriched genes in the resistant population, followed by functional validation.
Postulated Signaling Pathway: PI3K/Akt/mTOR
Based on the known mechanisms of the related compound Oridonin, this compound may exert its effects by inhibiting pro-survival signaling pathways like the PI3K/Akt/mTOR cascade.[3][8] Genes within this pathway are therefore plausible candidates to be identified in the screen.
References
- 1. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. broadinstitute.org [broadinstitute.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Lasiodonin for In vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges of working with the poorly soluble diterpenoid, Lasiodonin (also known as Oridonin), in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound is an ent-kaurene (B36324) tetracyclic diterpenoid, a class of natural compounds characterized by a complex, multi-ring structure that is predominantly non-polar.[1] This lipophilic (fat-soluble) nature and low number of ionizing groups mean it does not readily form favorable interactions with polar water molecules, leading to very low aqueous solubility (reported as low as 0.524 - 0.75 mg/mL).[1][2] This poor solubility is a major obstacle to its clinical application and can lead to low and variable oral bioavailability.[1][3]
Q2: What are the most effective methods to improve this compound's aqueous solubility for in vivo studies?
Several formulation strategies can significantly enhance the aqueous solubility and bioavailability of this compound. The most common and effective approaches include:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate the lipophilic this compound molecule, forming a complex that is water-soluble.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[5][6]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron (nanometer) range using methods like high-pressure homogenization (HPH).[7][8][9] The resulting nanoparticles have a much larger surface area-to-volume ratio, which significantly increases their dissolution velocity in aqueous media.[8][9]
-
Solid Dispersions: In this method, this compound is dispersed in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP).[10][11] This can be achieved by dissolving both components in a common solvent and then removing the solvent, or by melting the polymer with the drug. The drug is often converted to an amorphous (non-crystalline) state, which has higher energy and is more soluble than its crystalline form.[10]
-
Co-solvency: This is the simplest approach, where a water-miscible organic solvent (a co-solvent) is added to the aqueous vehicle to increase the solubility of a hydrophobic drug.[12] Common co-solvents for in vivo research include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol. However, the concentration of these co-solvents must be carefully controlled to avoid toxicity.[12][13]
Q3: How do I choose the right solubility enhancement method for my experiment?
The optimal method depends on several factors, including the intended route of administration, the required drug concentration, and the specific animal model. The diagram below provides a logical workflow for selecting an appropriate strategy.
References
- 1. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Bioavailability Enhancement of Oridonin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and in vivo evaluation of an inclusion complex of oridonin and 2-hydroxypropyl-β-cyclodextrin - East China Normal University [pure.ecnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Oridonin nanosuspension was more effective than free oridonin on G2/M cell cycle arrest and apoptosis in the human pancreatic cancer PANC-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lasiodonin for Maximum Anti-Cancer Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Lasiodonin (also known as Oridonin) in anti-cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro anti-cancer studies?
A1: The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. However, based on published literature, a general starting range for exploration is between 1 µM and 50 µM.
Q2: How long should I incubate cancer cells with this compound?
A2: Incubation time is another critical parameter that requires optimization. Typically, researchers treat cells for 24, 48, and 72 hours to observe time-dependent effects on cell viability, apoptosis, and cell cycle progression.
Q3: What are the known mechanisms of this compound's anti-cancer activity?
A3: this compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and autophagy. It has also been shown to cause cell cycle arrest, typically at the G2/M phase. These effects are mediated through the modulation of various signaling pathways.
Q4: Which signaling pathways are primarily affected by this compound?
A4: this compound has been demonstrated to modulate several key signaling pathways involved in cancer cell proliferation and survival. The most prominently reported pathways include the PI3K/Akt pathway, the MAPK pathway (including ERK, JNK, and p38), and the NF-κB signaling pathway.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. This data should serve as a reference for designing initial dose-response experiments.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Esophageal Squamous Cell Carcinoma | Eca-109 | 72 | 4.1 |
| Esophageal Squamous Cell Carcinoma | EC9706 | 72 | 4.0 |
| Esophageal Squamous Cell Carcinoma | KYSE450 | 72 | 2.0 |
| Esophageal Squamous Cell Carcinoma | KYSE750 | 72 | 16.2 |
| Esophageal Squamous Cell Carcinoma | TE-1 | 72 | 9.4 |
| Acute Myeloid Leukemia | MV4-11/DDP (cisplatin-resistant) | 48 | 50.96 |
| Ovarian Cancer | A278/DDP (cisplatin-resistant) | Not Specified | ~48 |
Troubleshooting Guides
MTT/XTT Assay for Cell Viability
Q: My MTT assay results show an unexpected increase in absorbance at higher concentrations of this compound, suggesting increased viability. What could be the cause?
A: This is a common issue when working with natural compounds like this compound. Here are the potential reasons and solutions:
-
Direct Reduction of MTT Reagent: this compound, being a natural product, may have antioxidant properties that can directly reduce the MTT tetrazolium salt to formazan, leading to a false positive signal.
-
Solution: Run a cell-free control where you add this compound at various concentrations to the culture medium with MTT reagent but without cells. Subtract the absorbance values from this control from your experimental values.
-
-
Color Interference: If your this compound solution has a color, it can interfere with the absorbance reading.
-
Solution: Include a background control with cells and this compound but without the MTT reagent. Subtract this background absorbance.
-
-
Precipitation: this compound may precipitate at higher concentrations in the culture medium, which can scatter light and lead to inaccurate absorbance readings.
-
Solution: Visually inspect your wells under a microscope for any precipitate. If precipitation is observed, consider using a different solvent or lowering the maximum concentration. Using a brief sonication step when preparing the stock solution can sometimes help.
-
Q: The IC50 value I obtained is very different from what is reported in the literature.
A: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Even the same cell line can exhibit different sensitivities across different laboratories due to passage number and culture conditions.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific viability assay used can all influence the IC50 value.[1]
-
Compound Purity: The purity of the this compound used can significantly impact its activity.
Apoptosis and Cell Cycle Assays (Flow Cytometry)
Q: I am not observing a significant increase in apoptosis after this compound treatment.
A: Consider the following:
-
Concentration and Time: You may need to increase the concentration of this compound or extend the incubation time. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal time point for apoptosis induction.
-
Mechanism of Cell Death: While apoptosis is a primary mechanism, this compound can also induce other forms of cell death like autophagy-dependent cell death. Consider assays for autophagy, such as LC3-II conversion by Western blot.
-
Cell Detachment: Apoptotic cells can detach from the culture plate. Ensure you collect both the adherent and floating cells for your analysis to get an accurate measurement of the apoptotic population.
Q: My cell cycle analysis shows a high debris peak, making it difficult to interpret the data.
A: A prominent debris peak can be due to excessive cell death or improper sample preparation.
-
Optimize Treatment: High concentrations of this compound can lead to widespread necrosis, resulting in a large debris peak. Try using a lower concentration or a shorter incubation time.
-
Gentle Handling: Be gentle during cell harvesting and fixation to minimize cell lysis.
-
Proper Fixation: Ensure proper fixation with cold 70% ethanol (B145695) added dropwise while vortexing to prevent cell clumping.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Below are diagrams representing the key signaling pathways affected by this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound differentially modulates the MAPK signaling pathway.
Experimental Workflows
The following diagrams outline the standard workflows for key experiments used to assess the anti-cancer effects of this compound.
Caption: Workflow for determining cell viability using the MTT assay.
References
Navigating Inconsistent Results in Lasiodonin Experiments: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Lasiodonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments. By offering detailed methodologies, quantitative data summaries, and clear visual aids, we aim to help you achieve more reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: My Western blot results for p-STAT3 (Tyr705) are inconsistent after this compound treatment. What are the possible causes?
A1: Inconsistent phosphorylation of STAT3 at Tyr705 is a common issue. Several factors could be contributing to this variability:
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This compound Instability: this compound, like many natural products, may have limited stability in cell culture media at 37°C. Degradation can lead to a decrease in the effective concentration over time. It is recommended to prepare fresh this compound solutions for each experiment and minimize the time plates spend outside the incubator.
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Sub-optimal Concentration: The effect of this compound on STAT3 phosphorylation is dose-dependent. A concentration that is too low may not yield a detectable change, while a very high concentration could induce broad cellular stress responses, masking the specific effect on STAT3. Refer to the IC50 values in Table 1 to determine an appropriate concentration range for your cell line.
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Variable Treatment Times: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. Inconsistent incubation times can lead to variability. It is crucial to adhere to a strict timeline for all experimental replicates.
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Cell Density and Health: Over-confluent or unhealthy cells can exhibit altered signaling responses. Ensure consistent cell seeding densities and good cell viability before starting the experiment.
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Phosphatase Activity: this compound is known to activate SHP-1, a phosphatase that dephosphorylates STAT3. Variability in SHP-1 expression or activity across cell passages or between different cell lines can affect the observed p-STAT3 levels.
Q2: I am observing a high degree of variability in the percentage of apoptotic cells in my Annexin V/PI assays. What should I check?
A2: High variability in apoptosis assays can be frustrating. Here are some key areas to troubleshoot:
-
Compound Precipitation: this compound has limited aqueous solubility. If the final DMSO concentration in your media is too high or if the this compound concentration exceeds its solubility limit, it can precipitate, leading to uneven exposure of cells to the compound. Visually inspect your culture plates for any signs of precipitation.[1][2] It is advisable to keep the final DMSO concentration at or below 0.5%.[3][4]
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Inconsistent Cell Seeding: Uneven cell distribution in your culture plates will result in variable cell numbers at the time of analysis, affecting the percentage of apoptotic cells. Ensure a single-cell suspension before plating.
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Assay Timing: Apoptosis is a dynamic process. The timing of your analysis after this compound treatment is critical. An early time point might only show a small percentage of early apoptotic cells, while a very late time point might show a majority of necrotic or late apoptotic cells. A time-course experiment is recommended to determine the optimal endpoint.
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Handling of Adherent Cells: Harsh trypsinization can damage cell membranes, leading to false-positive PI staining. Use a gentle detachment method and handle cells carefully.
Q3: The percentage of cells arrested in the G2/M phase of the cell cycle varies significantly between my experiments. Why might this be happening?
A3: Variability in cell cycle arrest data often points to inconsistencies in experimental conditions:
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Cell Synchronization: If your cells are not synchronized at the start of the experiment, their progression through the cell cycle will be heterogeneous, leading to variable responses to this compound.
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Concentration-Dependent Effects: this compound can induce either apoptosis or cell cycle arrest depending on the concentration and cell type. Lower concentrations may favor cell cycle arrest, while higher concentrations may push the cells towards apoptosis. It is important to perform a dose-response analysis to identify the concentration that consistently induces G2/M arrest in your specific cell line.
-
Duration of Treatment: The peak of G2/M arrest occurs at a specific time point after treatment. A time-course experiment is essential to identify this optimal window.
-
Flow Cytometry Gating: Inconsistent gating strategies during flow cytometry analysis can introduce variability. Use consistent gating parameters for all samples in an experiment.
Troubleshooting Guides
Issue 1: Inconsistent STAT3 Phosphorylation in Western Blot
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh this compound dilutions in media for each experiment from a frozen DMSO stock. Minimize exposure of the compound to light and elevated temperatures. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration range for inhibiting STAT3 phosphorylation in your cell line. Refer to published IC50 values (see Table 1) as a starting point. |
| Variable Incubation Times | Standardize the treatment duration across all replicates and experiments. A time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) can help identify the optimal time point for observing maximal p-STAT3 inhibition. |
| Cell State Variability | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Inconsistent Lysis & Sample Prep | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis and consistent protein quantification. |
| Western Blotting Technique | Optimize antibody concentrations and incubation times. Use a consistent stripping and re-probing protocol if analyzing total STAT3 on the same membrane. Include a loading control (e.g., β-actin, GAPDH) on every blot. |
Issue 2: High Variability in Apoptosis Assays (Annexin V/PI)
| Possible Cause | Recommended Solution |
| Compound Precipitation | Prepare this compound stock in 100% DMSO. When diluting into culture media, ensure the final DMSO concentration is below 0.5%.[3][4] Visually inspect for precipitates. If precipitation occurs, lower the final concentration of this compound. |
| Uneven Cell Seeding | Create a single-cell suspension before plating. Mix the cell suspension thoroughly before aliquoting into wells. |
| Sub-optimal Assay Timing | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for observing a significant apoptotic population. |
| Cell Handling during Staining | For adherent cells, use a gentle cell detachment method (e.g., Accutase or brief trypsinization). Handle cells gently to avoid mechanical damage to the cell membrane. |
| Flow Cytometer Settings | Use unstained and single-stained controls to set up proper compensation and gating for each experiment. |
Issue 3: Inconsistent G2/M Cell Cycle Arrest
| Possible Cause | Recommended Solution |
| Asynchronous Cell Population | Consider synchronizing the cells (e.g., by serum starvation) before this compound treatment for a more uniform response. |
| Concentration-Dependent Switch | Perform a detailed dose-response analysis to identify the concentration range that predominantly induces G2/M arrest versus apoptosis. |
| Incorrect Time Point | Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the time of maximum G2/M accumulation. |
| Flow Cytometry Analysis | Use a consistent gating strategy to define the G0/G1, S, and G2/M populations. Exclude doublets and debris from the analysis. |
| Cell Density | High cell density can lead to contact inhibition, which can affect cell cycle progression. Plate cells at a density that allows for logarithmic growth throughout the experiment. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound and a Related Diterpenoid (Oridonin) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Oridonin | MCF-7 | Breast Cancer | 78.3 | 48 |
| Oridonin | HepG2 | Liver Cancer | 38.86 | 24 |
| Oridonin | HepG2 | Liver Cancer | 24.90 | 48 |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | Not Specified |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | Not Specified |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | Not Specified |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified |
*Note: Compounds 1 and 2 are regioisomers of a natural antioxidant hybrid, not this compound. This data is provided as a reference for typical effective concentrations of natural products in cancer cell lines.[5]
Table 2: Representative Data on Apoptosis and Cell Cycle Arrest Induced by Natural Compounds
| Assay | Cell Line | Treatment | Concentration (µM) | Time (h) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Apoptosis | HeLa | Chalcone Derivative | 10 | 48 | ~35% | Not Reported |
| Cell Cycle | MCF-7 | Timosaponin AIII | 15 | 24 | Not Reported | 42.49% |
| Cell Cycle | MDA-MB-231 | Timosaponin AIII | 15 | 24 | Not Reported | 57.8% |
| Apoptosis | MDA-MB-231 | Timosaponin AIII | 15 | Not Reported | 67.5% | Not Reported |
Note: This table provides example data from experiments with other natural compounds to illustrate typical quantitative outcomes.
Experimental Protocols
Western Blot for p-STAT3 (Tyr705), Total STAT3, and SHP-1
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, or SHP-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize p-STAT3 to total STAT3 and the protein of interest to a loading control (e.g., β-actin or GAPDH).
Annexin V-FITC/PI Apoptosis Assay
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Cell Preparation: After this compound treatment, collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Harvesting: After this compound treatment, harvest cells by trypsinization.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the DNA content by flow cytometry. Use software to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Experimental Logic and Pathways
Caption: this compound signaling pathway leading to apoptosis and G2/M arrest.
Caption: General workflow for troubleshooting inconsistent experimental results.
Caption: Decision tree for diagnosing the source of inconsistent results.
References
Technical Support Center: Lasiodonin Stability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasiodonin in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features of relevance to stability?
This compound is a natural diterpenoid compound. Its chemical structure contains several functional groups that could be susceptible to degradation under typical cell culture conditions. These include ester linkages, which can be hydrolyzed, and a ketone group, which could potentially be reduced. The overall complex ring structure may also be sensitive to significant pH shifts.
Q2: I am dissolving my this compound in DMSO. What is the recommended final concentration of DMSO in my cell culture medium?
It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity and artifacts in your experimental results. Some sensitive cell lines may even require a lower concentration, such as 0.1%. Always perform a vehicle control (medium with the same concentration of DMSO as your treatment group) to assess the impact of the solvent on your cells.
Q3: How should I prepare my this compound stock and working solutions?
Prepare a high-concentration stock solution of this compound in anhydrous, sterile-filtered DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium immediately before adding it to your cells. Vortex the diluted solution gently but thoroughly to ensure homogeneity and minimize precipitation.
Q4: Are there any known incompatibilities of this compound with common cell culture media like DMEM, RPMI-1640, or MEM?
Q5: How can I assess the stability of this compound in my specific cell culture setup?
To determine the stability of this compound under your experimental conditions, it is advisable to perform a stability study. This typically involves incubating this compound in your complete cell culture medium (including serum, if used) at 37°C for various time points that are relevant to your experiment (e.g., 0, 2, 8, 24, 48 hours). The concentration of this compound at each time point can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after adding this compound to the medium. | The aqueous solubility of this compound is low. The concentration of this compound exceeds its solubility limit in the final culture medium. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cells (typically <0.5%). Prepare the working solution by adding the DMSO stock to pre-warmed media and vortexing immediately before adding to the cells. |
| Inconsistent or weaker than expected biological activity. | This compound may be degrading in the cell culture medium over the course of the experiment. Adsorption of this compound to the plasticware (e.g., flasks, plates). | Perform a stability study to determine the half-life of this compound in your medium. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. Use low-protein binding plasticware to minimize adsorption. |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions. Degradation of this compound stock solution due to improper storage. | Ensure accurate and consistent pipetting when preparing dilutions. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution from light if it is found to be light-sensitive. |
| Unexpected changes in the pH of the culture medium. | Degradation of this compound into acidic or basic byproducts. | Monitor the pH of your culture medium during the experiment. If significant pH changes are observed, consider using a medium with a stronger buffering capacity (e.g., containing HEPES) or adjusting the pH. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC.
1. Materials:
- This compound
- Anhydrous DMSO
- Your chosen cell culture medium (e.g., DMEM, RPMI-1640, MEM) with all supplements (e.g., FBS, antibiotics)
- Sterile microcentrifuge tubes or vials
- Incubator (37°C, 5% CO2)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
- Prepare Spiked Medium: Add the this compound stock solution to your complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%). Prepare a sufficient volume for all time points.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will serve as your T=0 sample. Store it at -80°C until analysis.
- Incubation: Place the remaining spiked medium in a sterile, capped tube or flask in a 37°C, 5% CO2 incubator.
- Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the incubated medium and store it at -80°C.
- Sample Preparation for HPLC: Prior to analysis, thaw all samples. If the medium contains serum, you may need to perform a protein precipitation step (e.g., by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein). Transfer the supernatant for analysis.
- HPLC Analysis: Analyze the samples by HPLC. Develop a method that provides good separation of the this compound peak from any potential degradation products and media components.
- Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of this compound remaining versus time to determine its stability profile.
Visualizations
How to prevent Lasiodonin precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with solutions and protocols to address the common challenge of Lasiodonin precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
This compound is a natural diterpenoid compound with significant potential in pharmacological research due to its anti-tumor and anti-inflammatory properties. However, this compound is a hydrophobic (lipophilic) molecule, meaning it has very low solubility in water. This poor aqueous solubility is the primary reason it tends to precipitate or "crash out" when introduced into aqueous environments like buffers or cell culture media. The drastic change in solvent environment, for example from a high-concentration organic stock solution (like DMSO) to a primarily aqueous solution, causes the compound to exceed its solubility limit and form a solid precipitate[1][2].
Q2: What are the general strategies to prevent precipitation of hydrophobic compounds like this compound?
Several methods can be employed to enhance the solubility and prevent the precipitation of poorly water-soluble compounds.[3] These strategies can be broadly categorized as chemical and physical approaches.[4]
| Strategy Category | Method | Description |
| Physical Approaches | Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of the hydrophobic compound in the final aqueous solution.[5] |
| pH Adjustment | Modifying the pH of the solution can ionize the compound, which often increases its aqueous solubility. This is effective for compounds with ionizable functional groups.[5] | |
| Particle Size Reduction | Techniques like micronization or nano-milling increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[5] | |
| Complexation | Using complexing agents like cyclodextrins to encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[6][7] | |
| Surfactants / Micellar Solubilization | Using surfactants to form micelles that can encapsulate the hydrophobic drug, increasing its solubility in the bulk aqueous phase.[3] | |
| Chemical Approaches | Salt Formation | Converting the compound into a salt form, which is typically more water-soluble than the neutral form.[4] |
| Prodrug Formation | Modifying the chemical structure of the drug to create a more soluble precursor (prodrug) that converts to the active form in vivo.[4] |
Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
This is a classic problem of a hydrophobic compound "crashing out" of solution. It occurs when a concentrated DMSO stock is rapidly diluted into an aqueous medium, lowering the DMSO concentration below the level required to keep the compound dissolved.[8]
Root Cause Analysis and Solutions:
-
High Final Concentration: The target concentration of this compound in your medium may be higher than its maximum aqueous solubility. Solution: Perform a solubility test to determine the maximum soluble concentration in your specific medium and adjust your experimental concentration accordingly.[1][8]
-
Rapid Dilution/Improper Mixing: Adding the stock solution too quickly creates localized areas of high concentration, leading to immediate precipitation. Solution: Add the stock solution drop-wise into the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion.[1][8]
-
Low Temperature: The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture media and buffers for dilutions.[8][9]
Below is a troubleshooting workflow to guide you through resolving this common issue.
Caption: Troubleshooting workflow for this compound precipitation.
Q2: I've tried optimizing my co-solvent technique, but I still see precipitation at my desired concentration. What advanced methods can I use?
When standard co-solvent methods are insufficient, using an encapsulating agent like a cyclodextrin is a highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] The hydrophobic this compound molecule can be entrapped within the cavity, forming a stable, water-soluble "inclusion complex".[10][11] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[7][12]
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.
Experimental Protocols
Protocol 1: Optimized Co-Solvent Dilution for Cell Culture
This protocol minimizes precipitation when diluting a DMSO stock solution of this compound into aqueous cell culture medium.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). Ensure it is fully dissolved by vortexing. Store in single-use aliquots at -20°C or -80°C.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[8] Working with cold media can decrease solubility and promote precipitation.[1]
-
Perform Serial Dilution (Recommended): a. Create an intermediate dilution of your stock in 100% DMSO if your final working concentration is very low. This helps avoid using impractically small volumes of the high-concentration stock. b. Add a small volume of the this compound DMSO stock to a larger volume of pre-warmed medium. The final DMSO concentration in the medium should ideally be kept below 0.5% to avoid solvent toxicity, though this is cell-line dependent.[13]
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Mixing Technique: Add the DMSO stock solution drop-wise to the center of the medium while gently vortexing or swirling the tube/flask.[1] This ensures immediate and thorough mixing, preventing localized high concentrations.
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Final Check: Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative with enhanced water solubility, and a freeze-drying method to form a solid, water-soluble complex.[10][12]
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Determine Stoichiometry: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point for complex formation.[12] Calculate the required mass of each component based on their molecular weights.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring. Gently warming the solution can aid dissolution.
-
Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
Combine Solutions: Slowly add the this compound solution drop-wise into the aqueous HP-β-CD solution under continuous, vigorous stirring.
-
Stir for Complexation: Allow the mixture to stir at room temperature for 24-72 hours. This extended time allows for the equilibrium of guest-host complexation to be reached.[11]
-
Remove Organic Solvent (if used): If a significant amount of organic solvent was used, remove it via rotary evaporation.
-
Lyophilization (Freeze-Drying): a. Freeze the aqueous solution completely at -80°C. b. Lyophilize the frozen sample under high vacuum for 24-48 hours until a dry, fluffy powder is obtained.[10] This powder is the this compound-HP-β-CD inclusion complex.
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Storage and Use: Store the resulting powder in a desiccator at room temperature. The complex can now be directly dissolved in aqueous buffers or cell culture media for your experiments, where it should exhibit significantly enhanced solubility compared to the free compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. oatext.com [oatext.com]
- 11. Preparation and characterization of an iron–β-cyclodextrin inclusion complex: factors influencing the host–guest interaction - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot Signal for Proteins Affected by Lasiodonin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Western blot signals for proteins affected by Lasiodonin treatment.
Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots for proteins modulated by this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal for Target Protein | 1. This compound-induced protein degradation: this compound can induce apoptosis, leading to the degradation of specific proteins. 2. Low protein abundance: The target protein may be expressed at low levels in your specific cell type or experimental condition. 3. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low. 4. Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane, especially for high or low molecular weight proteins. 5. Phosphatase activity (for phospho-proteins): Endogenous phosphatases can dephosphorylate target proteins during sample preparation. | 1. Optimize this compound treatment time and concentration: Perform a time-course and dose-response experiment to identify the optimal conditions where the protein of interest is still detectable. Consider using shorter treatment times or lower concentrations. 2. Increase protein load: Increase the amount of total protein loaded onto the gel. Consider immunoprecipitation to enrich for your target protein. 3. Titrate antibodies: Perform an antibody titration to determine the optimal concentration for both primary and secondary antibodies. 4. Optimize transfer conditions: Adjust the transfer time and voltage based on the molecular weight of your protein. For high molecular weight proteins, consider an overnight transfer at a lower voltage in a cold room. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). 5. Use phosphatase inhibitors: Add a phosphatase inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C throughout the sample preparation process. |
| High Background | 1. Insufficient blocking: The blocking agent may not be effectively preventing non-specific antibody binding. 2. Antibody concentration too high: Excess primary or secondary antibody can lead to high background. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies. | 1. Optimize blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST, especially for phospho-antibodies, as milk contains phosphoproteins that can increase background). 2. Decrease antibody concentration: Dilute the primary and secondary antibodies further. 3. Increase washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Non-specific Bands | 1. Antibody cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes. 2. Protein degradation: Protease activity during sample preparation can result in smaller, non-specific bands. 3. Too much protein loaded: Overloading the gel can lead to smearing and non-specific bands. | 1. Use a specific antibody: Check the antibody datasheet for validation data and consider using a monoclonal antibody for higher specificity. 2. Use protease inhibitors: Add a fresh protease inhibitor cocktail to your lysis buffer. 3. Reduce protein load: Decrease the amount of total protein loaded onto the gel. |
| Inconsistent Loading Control Signal | 1. Uneven sample loading: Pipetting errors can lead to variability in the amount of protein loaded in each lane. 2. Loading control affected by treatment: this compound treatment may alter the expression of some housekeeping proteins. | 1. Careful protein quantification and loading: Use a reliable protein assay (e.g., BCA) to accurately quantify protein concentration and be meticulous when loading samples. 2. Validate your loading control: Ensure that the expression of your chosen loading control (e.g., GAPDH, β-actin, or β-tubulin) is not affected by this compound treatment in your experimental system. If it is, you may need to choose a different loading control or use a total protein stain for normalization. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect proteins?
This compound, also known as Oridonin, is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens.[1] It has been shown to exert anti-cancer effects by inducing apoptosis (programmed cell death) and affecting various signaling pathways.[2][3] This can lead to changes in the expression levels of key regulatory proteins, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, as well as the cleavage of caspases.
Q2: Which signaling pathways are most affected by this compound?
Research indicates that this compound primarily impacts the PI3K/Akt/mTOR and JAK/STAT signaling pathways.[2][4][5] It can inhibit the phosphorylation of key proteins in these pathways, such as Akt and STAT3, thereby affecting cell survival, proliferation, and apoptosis.
Q3: I am studying the effect of this compound on protein phosphorylation. What are some key considerations for my Western blot?
When analyzing phosphorylated proteins, it is crucial to prevent dephosphorylation during sample preparation. Always use a lysis buffer supplemented with a fresh phosphatase inhibitor cocktail and keep your samples on ice. For blocking, it is recommended to use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can lead to high background. Always probe for the total protein as a control to normalize the levels of the phosphorylated form.
Q4: What are appropriate loading controls for Western blotting experiments involving this compound?
Commonly used housekeeping proteins like GAPDH, β-actin, and β-tubulin are often suitable as loading controls.[6] However, it is essential to validate that the expression of your chosen loading control is not altered by this compound treatment in your specific experimental model.[7] If you observe changes in your loading control, consider using a total protein stain on the membrane (e.g., Ponceau S) for normalization.
Q5: How can I quantify the changes in protein expression after this compound treatment?
Densitometry is a common method for quantifying Western blot data.[8][9] After acquiring an image of your blot, you can use software like ImageJ to measure the band intensity.[9] The intensity of your target protein should be normalized to the intensity of your loading control or total protein stain. It is important to ensure that the signal for both the target protein and the loading control are within the linear range of detection to allow for accurate quantification.[7]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound (Oridonin) from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| UM1 | Oral Squamous Cell Carcinoma | Not specified | [3] |
| SCC25 | Oral Squamous Cell Carcinoma | Not specified | [3] |
| 4T1 | Breast Cancer | Not specified | [5] |
| MCF-7 | Breast Cancer | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | [5] |
Note: Specific IC50 values after 24h were not consistently reported in the provided search results. Researchers should perform their own dose-response experiments to determine the IC50 in their specific cell line.
Table 2: Reported Changes in Protein Expression/Phosphorylation Following this compound Treatment
| Protein | Change Observed | Cell Line(s) | Reference |
| p-PI3K | Inhibition | UM1, SCC25 | [3] |
| p-Akt | Inhibition | UM1, SCC25 | [3] |
| Cyclin B1 | Downregulation | UM1, SCC25 | [3] |
| Cyclin D1 | Upregulation | UM1, SCC25 | [3] |
| Cyclin D3 | Upregulation | UM1, SCC25 | [3] |
| p21 | Upregulation | 4T1, MCF-7, MDA-MB-231 | [5] |
| p-CDK1 | Upregulation | UM1, SCC25 | [3] |
| Cyclin A2 | Upregulation | UM1, SCC25 | [3] |
| p-JAK2 | Decrease | MKN28 | [4] |
| p-STAT3 | Decrease | MKN28 | [4] |
| Bcl-2 | Decrease | MKN28 | [4] |
| Bax | Increase | MKN28 | [4] |
| Cleaved Caspase-3 | Increase | MKN28 | [4] |
Experimental Protocols
Protocol 1: Western Blotting for Total and Phosphorylated Akt (p-Akt)
-
Cell Lysis:
-
After treating cells with this compound, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes or overnight at 20V at 4°C.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (e.g., Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing for Total Akt:
-
Strip the membrane using a mild stripping buffer.
-
Wash thoroughly and re-block with 5% non-fat dry milk/TBST.
-
Probe with a primary antibody against total Akt, followed by the secondary antibody and detection as described above.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: General workflow for a Western blot experiment.
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. Oridonin | C20H28O6 | CID 5321010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recommended controls for western blot | Abcam [abcam.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
Technical Support Center: Managing Off-Target Effects of Lasiodonin in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Lasiodonin (also known as Oridonin) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Oridonin) is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. Its primary on-target effect is the induction of apoptosis and inhibition of proliferation in cancer cells. This is achieved through the modulation of several key signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.
Q2: What are the known off-target effects of this compound?
While this compound shows promise as an anti-cancer agent, it is known to interact with multiple cellular targets, which can lead to off-target effects. These effects can manifest as unexpected phenotypic changes, cellular stress responses, or toxicity. Known off-target signaling pathways affected by this compound include STAT3 and modulation of reactive oxygen species (ROS) production. Off-target effects can lead to misinterpretation of experimental results if not properly controlled for.
Q3: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Control Compounds: Include a structurally related but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic Knockdown/Knockout: To confirm that the observed phenotype is due to the intended target, use techniques like siRNA or CRISPR to silence the target gene. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct target engagement in intact cells.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected Cell Death in Control (Non-cancerous) Cell Lines | This compound can induce apoptosis through off-target effects on essential cellular pathways in normal cells, potentially through excessive ROS production or inhibition of survival signals. | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your control cell line. 2. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells, indicating ROS-mediated toxicity. 3. Analyze key survival pathway proteins (e.g., p-Akt) in control cells to assess off-target inhibition. |
| Inconsistent Results Between Different Cancer Cell Lines | The expression levels of on-target and off-target proteins can vary significantly between cell lines. A cell line might be more sensitive to an off-target effect of this compound due to its specific molecular background. | 1. Profile the expression levels of key on-target (e.g., PI3K/Akt pathway components) and potential off-target (e.g., STAT3) proteins in your panel of cell lines via Western blot. 2. Correlate the IC50 values of this compound with the expression levels of these proteins to identify potential dependencies on off-target pathways. |
| Phenotype Does Not Match Known On-Target Pathway Inhibition | This compound may be acting through a different, off-target pathway that is more dominant in your specific experimental model. For example, observed anti-inflammatory effects might be mediated by NF-κB inhibition rather than a direct effect on a cancer-specific target. | 1. Use pathway-specific inhibitors to dissect the contribution of different signaling pathways to the observed phenotype. 2. Perform a broader analysis of signaling pathways using antibody arrays or phosphoproteomics to identify unanticipated pathway modulation. |
| In Vivo Toxicity at Doses Effective in Vitro | Off-target effects in a whole organism can lead to toxicity in vital organs that are not apparent in cell culture. This compound has been reported to have potential reproductive toxicity at higher doses. | 1. Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose for your in vivo model.[1] 2. Monitor animals for signs of toxicity, including weight loss, behavioral changes, and organ-specific markers (e.g., liver enzymes).[2] 3. Perform histopathological analysis of major organs at the end of the study to identify any tissue damage. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (Oridonin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 |
| AGS | Gastric Cancer | 10.13 ± 1.25 | 48 |
| HGC27 | Gastric Cancer | 12.35 ± 1.52 | 48 |
| MGC803 | Gastric Cancer | 15.67 ± 2.11 | 48 |
| K562 | Leukemia | 0.95 | Not Specified |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 | Not Specified |
| HCC-1806 | Breast Cancer | 0.18 | Not Specified |
| BGC-7901 | Gastric Cancer | 1.05 | Not Specified |
| HCT-116 | Colorectal Cancer | 0.16 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[3][4][5][6]
Table 2: In Vivo Toxicity Data for this compound (Oridonin)
| Animal Model | Dosing Route | Dose | Observed Effects |
| Mice | Intraperitoneal | 25 mg/kg/day | No reported toxicity. |
| Mice | Not Specified | 5 mg/kg | No significant efficacy in MDA-MB-231 xenograft model. |
| Rats | Not Specified | Not Specified | Reproductive toxicity has been noted as a potential concern. |
Note: In vivo toxicity is dose- and species-dependent. It is crucial to perform a thorough toxicity assessment for each specific experimental model.[6][7][8]
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[14][15][16]
3. Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the activation state of key proteins in signaling pathways like PI3K/Akt, NF-κB, and MAPK.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-p65, p65, p-ERK, ERK).
-
Secondary Antibody Incubation and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target PI3K/Akt signaling pathway of this compound.
Caption: Potential off-target NF-κB and MAPK pathways of this compound.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Long-Term Storage and Handling of Lasiodonin Powder
For researchers, scientists, and drug development professionals, ensuring the integrity of chemical compounds is paramount to achieving reliable and reproducible experimental results. This guide provides best practices for the long-term storage of Lasiodonin powder, a bioactive ent-kaurane diterpenoid, along with troubleshooting advice for common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound powder?
For long-term stability, it is recommended to store this compound powder at or below -20°C in a freezer. Storage at 4°C is suitable for short to medium-term periods. Room temperature storage should be avoided for extended durations to minimize degradation.
Q2: How should I protect this compound powder from environmental factors?
This compound powder should be stored in a tightly sealed, airtight container to protect it from moisture and oxygen. The use of a desiccator or storing containers within a larger sealed bag containing desiccant packs is a good practice to control humidity. To prevent photodegradation, always store this compound in a light-resistant (amber) container or in a dark environment.
Q3: Are there any signs of degradation I should look for?
Visual inspection of the powder can offer initial clues about its stability. Signs of potential degradation include:
-
Color Change: Any deviation from the initial color of the powder may indicate chemical changes.
-
Clumping or Caking: This can be a sign of moisture absorption, which can accelerate degradation.
-
Odor: The development of any unusual odor may suggest the formation of volatile degradation products.
If any of these signs are observed, it is crucial to re-evaluate the purity of the powder using analytical methods before use.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
Due to the lipophilic nature of many diterpenoids, this compound may have poor solubility in aqueous solutions.[1] High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended as initial solvents for preparing concentrated stock solutions.[1] It is crucial to ensure the powder is fully dissolved, which can be aided by gentle warming (e.g., 37°C) and vortexing or sonication.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and experimental use of this compound powder.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powder has clumped or appears moist. | - Improper sealing of the container.- Storage in a high-humidity environment.- Frequent temperature changes leading to condensation. | - Discard the powder if significant clumping is observed, as moisture can accelerate degradation.- For future storage, ensure the container is tightly sealed and stored in a desiccator.- Allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound powder due to improper storage.- Inaccurate concentration of the stock solution due to incomplete dissolution. | - Re-test the purity of the this compound powder using a validated analytical method (see Experimental Protocols section).- Prepare a fresh stock solution, ensuring complete dissolution by using appropriate solvents and techniques like sonication.- Include positive and negative controls in your experiments to validate your results. |
| Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer. | - The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- The final concentration of DMSO is too low to maintain solubility. | - Decrease the final working concentration of this compound.- Optimize the dilution by adding the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.- Maintain a final DMSO concentration that is tolerated by your assay system (typically ≤ 0.5%) but sufficient to keep this compound in solution.[1] |
| Visible degradation of the powder (e.g., color change). | - Exposure to light, heat, or oxygen over time. | - Discard the degraded powder.- Review storage procedures to ensure adequate protection from environmental factors.- Purchase fresh, high-purity this compound from a reputable supplier. |
Quantitative Data on Storage Conditions
While specific long-term stability data for this compound is not extensively published, the following table provides general guidance for diterpenoid compounds based on best practices for chemical storage. Stability should be empirically verified for critical applications.
| Storage Condition | Temperature | Relative Humidity | Light Condition | Expected Stability |
| Long-Term | -20°C or below | < 30% | Dark | > 1 year (with proper sealing) |
| Medium-Term | 4°C | < 40% | Dark | Several months |
| Short-Term | Room Temperature (15-25°C) | Controlled | Dark | Days to weeks (avoid for long-term) |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound powder, particularly after long-term storage or if degradation is suspected, the following analytical methods can be employed.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound powder and detect the presence of degradation products.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) is a common starting point for diterpenoid analysis.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dissolve the test sample of this compound powder in the same solvent at a known concentration.
-
Analysis: Inject both the standard and sample solutions into the HPLC system. Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main this compound peak in the sample chromatogram indicates degradation.
-
Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying degradation products.
-
Objective: To verify the structural integrity of this compound and characterize any degradation products.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound powder in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum of pure this compound. The appearance of new signals or changes in the chemical shifts and signal intensities of the original compound can indicate degradation. The structure of degradation products can often be elucidated from detailed analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
Visualizations
Logical Workflow for Investigating Suspected this compound Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Potential Degradation Pathways for Ent-kaurane Diterpenoids
Based on the general chemistry of diterpenoids, the following diagram illustrates potential degradation pathways for compounds like this compound under stress conditions. The exact products would need to be confirmed experimentally.
Caption: Potential degradation pathways for ent-kaurane diterpenoids.
References
Addressing batch-to-batch variability of commercial Lasiodonin
Welcome to the technical support center for commercial Lasiodonin (also known as Oridonin). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter when working with commercial this compound, providing potential causes and actionable solutions.
Q1: Why am I observing inconsistent biological activity between different batches of this compound?
A1: Batch-to-batch variability is a known challenge with natural products and even synthetically derived compounds. Several factors can contribute to these inconsistencies:
-
Purity Variations: The most common cause is differing purity levels between batches. Even small differences in the percentage of the active compound can lead to significant variations in experimental outcomes.
-
Impurity Profile: The presence of different types or quantities of impurities can affect the biological activity. Some impurities may be inert, while others could have synergistic or antagonistic effects.
-
Residual Solvents and Water Content: The amount of residual solvent or water can vary, affecting the accurate weighing of the compound and, consequently, the final concentration in your experiments.[1]
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and dissolution rates, which can impact bioavailability in cell-based assays and in vivo studies.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Always compare the CoAs for each batch. Pay close attention to the purity (typically determined by HPLC), water content (by Karl Fischer titration), and residual solvent levels.
-
Perform Analytical Verification: If significant variability is suspected, consider in-house analytical testing to confirm the purity and identity of the batches. HPLC is a standard method for purity assessment.[2][3][4]
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing stock and working solutions. Sonication may be required to ensure complete dissolution.[5]
-
Qualify New Batches: Before starting critical experiments, it is advisable to qualify a new batch by running a pilot experiment to compare its activity against a previously characterized batch.
Q2: My this compound solution appears cloudy or precipitates upon dilution in aqueous media. What should I do?
A2: this compound has poor water solubility, which is a common issue leading to precipitation.[6]
-
Cause: The compound is likely precipitating out of the aqueous buffer or cell culture medium. This is especially common when diluting a concentrated DMSO stock solution.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible (typically <0.5%) but sufficient to maintain solubility.[7]
-
Use a Surfactant or Co-solvent: In some cases, the use of a biocompatible surfactant or co-solvent in the final dilution can help improve solubility.
-
Prepare Fresh Dilutions: Prepare aqueous dilutions immediately before use from a high-concentration stock in an appropriate organic solvent like DMSO.
-
Gentle Warming: Gentle warming of the solution may aid in dissolution, but be cautious as this can also accelerate degradation.
-
Q3: I am concerned about the stability of my this compound stock solution. How should I store it and for how long?
A3: The stability of this compound is dependent on the solvent, temperature, and pH.
-
In DMSO: Solutions in DMSO can be stored at -20°C for up to 2 months. For longer-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[7]
-
In Aqueous Solutions: this compound is less stable in aqueous solutions. Its degradation is pH-dependent, with maximum stability observed around pH 5. At room temperature, a 10% degradation (t90) was observed in 53.2 hours, which extended to 91.5 hours at 4°C.[7] It is highly recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation: Batch-to-Batch Variability
While a comprehensive public database of batch-to-batch variability for commercial this compound is not available, a typical Certificate of Analysis (CoA) will provide key quality control parameters. Below is a table summarizing representative data for three hypothetical batches to illustrate potential variations. Researchers should always refer to the specific CoA provided with their batch.
| Parameter | Method | Batch A | Batch B | Batch C | Typical Specification |
| Appearance | Visual | White to off-white powder | White powder | Off-white powder | White to off-white powder |
| Purity (by HPLC) | HPLC | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Water Content | Karl Fischer | 0.3% | 0.8% | 0.2% | ≤ 1.0% |
| Residual Solvents | GC-HS | < 0.1% | 0.3% (Ethanol) | < 0.1% | Varies by solvent |
| Identity | ¹H-NMR, MS | Conforms | Conforms | Conforms | Conforms to structure |
Experimental Protocols
Protocol for Purity Determination by HPLC
This protocol provides a general method for determining the purity of a this compound sample. Method optimization may be required based on the specific HPLC system and column used.
-
Apparatus and Software:
-
HPLC system with UV or PDA detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Chromatography data acquisition software.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid or Formic Acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of methanol and water is often used. A common starting point is a mixture of methanol and water (e.g., 50:50, v/v).[2] Some methods may use an acidic modifier like 0.3% phosphoric acid in the aqueous phase.[4]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of the this compound batch under investigation at a similar concentration to the primary standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity by comparing the peak area of this compound in the sample to that of the standard, using the area percent method.
-
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the stability of this compound and for developing stability-indicating analytical methods.[2][8][9]
-
Objective: To identify potential degradation products under various stress conditions.
-
Procedure:
-
Prepare solutions of this compound (e.g., in methanol or a relevant formulation buffer).
-
Expose the solutions to the following stress conditions in parallel with a control sample protected from stress:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2-8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[7]
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a UV light source (e.g., 254 nm).
-
-
At various time points, take aliquots, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by HPLC to observe the formation of degradation peaks and the decrease in the parent this compound peak.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects, particularly its anticancer properties, by modulating several key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[10][11][12] This process is often mediated through the intrinsic mitochondrial pathway.
Caption: this compound-induced apoptosis pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[9][13][14]
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. This compound can inhibit NF-κB activation, which contributes to its anti-inflammatory and anticancer activities. The mechanism involves preventing the translocation of NF-κB into the nucleus and directly interfering with its DNA-binding activity.[15]
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An HPLC method for determination of oridonin in rabbits using isopsoralen as an internal standard and its application to pharmacokinetic studies for oridonin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of oridonin in rat plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of oridonin and rosemarinic acid in Rabdosia rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 9. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Lasiodonin Administration in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasiodonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended administration routes for this compound in rodent models?
The most common administration routes for compounds like this compound in rodent models are oral gavage (PO), intraperitoneal (IP), and intravenous (IV). The choice of route depends on the experimental objective, desired pharmacokinetic profile, and the physicochemical properties of the formulation.
2. How should I prepare a this compound solution for in vivo administration?
Recommended Vehicle Exploration Workflow:
Caption: Vehicle Selection Workflow for this compound.
3. What is the expected bioavailability of this compound?
Specific bioavailability data for this compound is limited. However, studies on Oridonin, a structurally similar diterpenoid, can provide some insight. In rats, Oridonin exhibited low and dose-dependent oral bioavailability, ranging from 4.32% to 10.8%.[2] The intraperitoneal bioavailability was found to be 12.6%.[2] This suggests that this compound may also have low oral bioavailability, and the IP route may offer a more consistent systemic exposure.
Table 1: Bioavailability of Oridonin in Rats
| Administration Route | Dose (mg/kg) | Absolute Bioavailability (%) |
| Oral (PO) | 20 | 4.32 |
| Oral (PO) | 40 | 4.58 |
| Oral (PO) | 80 | 10.8 |
| Intraperitoneal (IP) | 10 | 12.6 |
| Data from a study on Oridonin, a compound structurally similar to this compound.[2] |
4. How should I store this compound powder and prepared solutions?
While specific stability data for this compound is not available, general guidelines for thermolabile drugs should be followed. The solid compound should be stored in a cool, dark, and dry place. For prepared solutions, it is recommended to store them at 2-8°C and protect them from light.[3] It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, a physical stability check for precipitation or color change should be performed before administration.[4]
Troubleshooting Guides
Oral Gavage (PO) Administration
| Issue | Possible Cause(s) | Recommended Action(s) |
| Animal exhibits respiratory distress (gasping, choking) during or after dosing. | Accidental administration into the trachea. | Immediately stop the procedure. Remove the gavage needle. Gently rotate the animal with its head facing down to allow any fluid to drain. If distress is severe, euthanize the animal immediately. |
| Regurgitation of the administered substance. | Dosing volume is too large. The substance is irritating. Gastroesophageal reflux. | Reduce the dosing volume. Consider a different, less irritating vehicle. Administer the dose to fasted animals to reduce gastric content. |
| Esophageal or stomach perforation. | Improper technique or use of a damaged gavage needle. | Ensure the gavage needle has a smooth, ball-tipped end. Measure the needle length externally from the tip of the nose to the last rib to avoid over-insertion. Never force the needle. |
Intraperitoneal (IP) Injection
| Issue | Possible Cause(s) | Recommended Action(s) |
| Blood is observed in the syringe hub upon aspiration. | Puncture of an abdominal blood vessel. | Withdraw the needle immediately. Discard the syringe and its contents. Prepare a new dose and inject at a slightly different angle. Apply pressure to the initial injection site if bleeding occurs. |
| Yellow or green material is aspirated. | Puncture of the bladder (yellow) or bowel (green). | Withdraw the needle immediately. Discard the syringe and its contents. Closely monitor the animal for signs of peritonitis or distress. |
| Solution leaks from the injection site. | Incomplete penetration of the peritoneal cavity. | Ensure the needle is inserted at the correct depth. The injection may have been subcutaneous. Re-evaluate the injection technique. |
| Animal shows signs of pain or hind limb paralysis. | Irritating substance or accidental injection into a nerve or muscle. | Ensure the substance is at room or body temperature and the pH is neutral.[5] Review the injection site to ensure it is in the lower right abdominal quadrant. |
Intravenous (IV) Injection (Tail Vein)
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty visualizing or accessing the tail vein. | Vasoconstriction. | Warm the animal's tail by placing it in warm water (30-35°C) or using a warming lamp to induce vasodilation. |
| Formation of a "bleb" under the skin during injection. | The needle has either passed through the vein or is not fully inserted. | Stop the injection. Withdraw the needle and apply gentle pressure. Attempt the injection at a more proximal site on the tail. |
| Animal shows signs of shock or respiratory distress after injection. | The injection was too rapid. The substance is a suspension with particulates. | Administer the injection slowly. Ensure solutions are free of particulates, which can cause emboli. |
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on your specific experimental design and institutional animal care and use committee (IACUC) guidelines. The dosages provided are based on a study using the similar compound Oridonin and should be optimized for this compound in a pilot study.
Oral Gavage (PO) in Rats
-
Preparation:
-
Fast the rats overnight, if appropriate for the study, to ensure an empty stomach and reduce variability in absorption.
-
Prepare the this compound formulation. For a 40 mg/kg dose in a 250g rat with a dosing volume of 5 ml/kg, the final concentration would be 8 mg/mL.
-
Warm the formulation to room temperature.
-
-
Procedure:
-
Weigh the rat to calculate the precise volume to be administered.
-
Gently restrain the rat.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle gently into the esophagus. If any resistance is met, do not force it.
-
Administer the substance slowly.
-
Withdraw the needle smoothly and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15 minutes for any signs of respiratory distress or regurgitation.
-
Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Prepare the this compound formulation. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 ml/kg, the final concentration would be 1 mg/mL.
-
Warm the formulation to room temperature.[5]
-
-
Procedure:
-
Weigh the mouse to calculate the exact volume.
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head slightly downward to move the abdominal organs forward.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-40° angle.
-
Aspirate to ensure no fluid or blood is drawn back.
-
Inject the substance smoothly.
-
-
Post-Procedure Monitoring:
-
Place the animal back in its cage and observe for any complications such as bleeding or signs of pain.
-
Signaling Pathways Modulated by Similar Phytochemicals
This compound, as a diterpenoid, may influence several signaling pathways involved in cell survival and apoptosis. The diagram below illustrates common pathways targeted by similar anticancer phytochemicals.
Caption: Hypothesized Signaling Pathways Modulated by this compound.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Signaling pathways in mammalian preimplantation development: Linking cellular phenotypes to lineage decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of isoniazid injection in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical stability of highly concentrated injectable drugs solutions used in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
Technical Support Center: Troubleshooting Lasiodonin Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the natural compound Lasiodonin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A: Yes, it is possible. Small molecules like this compound, an ent-kaurane diterpenoid, can possess intrinsic fluorescent properties (autofluorescence) or quench the fluorescence of other molecules. This can lead to false-positive or false-negative results in your experiments.
Q2: What are the potential spectral properties of this compound?
Q3: How can I determine if this compound is causing interference in my specific assay?
A: The most direct method is to run a "compound-only" control. This involves preparing a dilution series of this compound in your assay buffer (without cells or other assay reagents) and measuring the fluorescence at the same excitation and emission wavelengths used for your experimental samples. A concentration-dependent increase in signal indicates autofluorescence.
Q4: What types of fluorescence-based assays are most likely to be affected?
A: Assays that use fluorophores with excitation and/or emission spectra that overlap with the potential spectral properties of this compound are most at risk. This is particularly relevant for assays using blue or green fluorescent dyes, as their emission spectra could overlap with the excitation spectrum of this compound, or for assays using red dyes where direct emission overlap could occur.
Troubleshooting Guides
Issue 1: High Background Fluorescence in this compound-Treated Wells
This is a common indicator of this compound autofluorescence.
Troubleshooting Protocol:
-
Run a Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound at the concentration used in your assay. This will help you identify its specific spectral properties and the extent of overlap with your assay's fluorophore.
-
Select Alternative Fluorophores: Choose a fluorescent dye with excitation and emission maxima that are spectrally distinct from those of this compound. For example, if this compound is excited in the UV range and emits in the red, consider using a far-red or near-infrared dye for your assay.
-
Use a "Compound-Only" Background Subtraction: For each experiment, include wells containing only this compound at the corresponding concentrations. The average fluorescence intensity from these wells can be subtracted from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If available, consider using TRF-based assays. Autofluorescence from small molecules typically has a short lifetime, while the lanthanide-based probes used in TRF have long-lived fluorescence, allowing for temporal separation of the signals.
Issue 2: Decreased Signal in Fluorescence-Based Viability/Cytotoxicity Assays
This could be due to fluorescence quenching by this compound (inner filter effect) or a genuine biological effect.
Troubleshooting Protocol:
-
Assess Quenching with a Known Fluorophore: Prepare a solution of a stable fluorophore (e.g., fluorescein) and measure its fluorescence in the presence and absence of this compound. A decrease in the fluorophore's signal in the presence of this compound suggests quenching.
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Orthogonal Assay Validation: Confirm your results using a non-fluorescence-based method. For viability, this could be an absorbance-based assay like the MTT or a luminescence-based assay that measures ATP content.
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Reduce Compound Concentration: If possible, lower the concentration of this compound to a range where interference is minimized while still expecting a biological effect.
Data Presentation: Common Fluorophores and Potential for this compound Interference
The following table summarizes common fluorescent dyes used in cell-based assays and assesses their potential for interference based on the predicted spectral properties of this compound (Excitation: ~254 nm, Emission: Purplish-Red).
| Assay Type | Common Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound | Mitigation Strategy |
| Cell Viability | Calcein-AM | 494 | 517 | Moderate: this compound's UV excitation is far from Calcein's, but broad emission from this compound could potentially overlap. | Use a bandpass filter to narrow the emission collection window for Calcein. Run compound-only controls. |
| Apoptosis | Annexin V-FITC | 495 | 519 | Moderate: Similar potential for emission overlap as Calcein-AM. | Use Annexin V conjugated to a red or far-red dye (e.g., Cy5). |
| Apoptosis | DAPI (Nuclear Stain) | 358 | 461 | High: DAPI's excitation is in the UV range, close to the predicted excitation of this compound. | Use a different nuclear stain with longer wavelength excitation (e.g., Hoechst 33342 and check for overlap). |
| Apoptosis | Propidium Iodide (PI) | 535 | 617 | High: PI's emission is in the red region, where this compound may also emit. | Use a viability dye with a different emission spectrum (e.g., SYTOX Green). |
| Reactive Oxygen Species (ROS) | DCFDA (H2DCFDA) | 495 | 529 | Moderate: Similar to FITC and Calcein-AM, potential for emission overlap. | Use a red-shifted ROS indicator like CellROX Deep Red. |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under your experimental conditions.
Materials:
-
This compound
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Assay buffer (the same buffer used in your primary assay)
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96-well, black, clear-bottom microplate
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Fluorescence microplate reader
Methodology:
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Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments. Include a buffer-only blank.
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Add 100 µL of each dilution to triplicate wells of the 96-well plate.
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Read the plate using the same excitation and emission wavelengths and filter sets as your primary fluorescence-based assay.
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Plot the average fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence confirms autofluorescence.
Protocol 2: Orthogonal Assay for Cell Viability (MTT Assay)
Objective: To validate cell viability data obtained from a fluorescence-based assay using an absorbance-based method.
Materials:
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Cells cultured in a 96-well plate
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Absorbance microplate reader
Methodology:
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Treat cells with a concentration range of this compound for the desired time period.
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
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Read the absorbance at 570 nm with a reference wavelength of 630 nm.
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Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
Below are diagrams illustrating a potential signaling pathway affected by this compound and a troubleshooting workflow for fluorescence interference.
Caption: A simplified diagram of the PI3K/Akt signaling pathway potentially inhibited by this compound.
Caption: A logical workflow for identifying and mitigating this compound interference in fluorescence-based assays.
Technical Support Center: Enhancing the Bioavailability of Lasiodonin (Oridonin)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasiodonin, also known as Oridonin (B1677485). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its bioavailability.
Understanding the Challenge: The Bioavailability of this compound
This compound, a bioactive diterpenoid isolated from Rabdosia rubescens, exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1] However, its clinical application is significantly hampered by its poor aqueous solubility and low oral bioavailability.[1][2] Studies in rats have shown that the absolute oral bioavailability of this compound is low and dose-dependent, ranging from 4.32% to 10.80%, which may be attributed to a significant first-pass metabolism.[3]
This guide will walk you through various formulation strategies that have been successfully employed to overcome these limitations, complete with experimental protocols and comparative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Permeability Issues
Q1: What are the known solubility and permeability characteristics of this compound?
A1: this compound is characterized by poor water solubility.[1][2] Its solubility in water is reported to be less than 1 mg/mL.[4] However, it exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), with a solubility of up to 72 mg/mL, and in ethanol (B145695), with a solubility of 34 mg/mL.[5][6]
Interestingly, while its solubility is a significant hurdle, some research suggests that its permeability may not be the primary rate-limiting factor for its absorption. A study using a biotin-modified nanostructured lipid carrier indicated that this compound has moderate permeability.[7] The low bioavailability is likely a combined result of poor solubility and rapid metabolism.[7]
Q2: I am having trouble dissolving this compound for my in vitro assays. What is the recommended procedure?
A2: For in vitro experiments, DMSO is the most commonly used solvent for preparing this compound stock solutions.
Experimental Protocol: Preparing a this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder (purity ≥98%). For a 1 mL stock solution of 20 mM, you would weigh 7.29 mg of this compound (Molecular Weight: 364.44 g/mol ).
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Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: For short-term storage (up to 2 months), solutions in DMSO or ethanol can be stored at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Troubleshooting Tip: If you observe precipitation when diluting your DMSO stock in an aqueous buffer for cell-based assays, ensure the final DMSO concentration in your working solution is minimal (typically less than 0.5%) to avoid solvent-induced cytotoxicity and precipitation.[8]
Formulation Strategies to Enhance Bioavailability
This section details various formulation strategies that have been successfully applied to enhance the bioavailability of this compound, along with relevant experimental protocols and troubleshooting advice.
Q3: How can solid dispersions improve the bioavailability of this compound, and what is a suitable preparation method?
A3: Solid dispersions enhance the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix in an amorphous state.[9] A study utilizing the gas anti-solvent (GAS) technique to prepare a this compound solid dispersion with polyvinylpyrrolidone (B124986) K17 (PVP K17) as the carrier resulted in a remarkable 26.4-fold improvement in bioavailability compared to a physical mixture.[9]
Experimental Protocol: Preparation of this compound Solid Dispersion using the GAS Technique [9]
-
Solvent and Carrier Selection: Use ethanol as the solvent for this compound and PVP K17 as the hydrophilic carrier.
-
GAS Process:
-
Dissolve this compound and PVP K17 in ethanol.
-
Use supercritical CO2 as the anti-solvent.
-
Introduce the ethanolic solution into the high-pressure vessel containing supercritical CO2. The rapid expansion of the supercritical fluid leads to the co-precipitation of this compound and the carrier, forming a solid dispersion.
-
-
Characterization:
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Confirm the amorphous state of this compound in the dispersion using X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the morphology of the particles using Scanning Electron Microscopy (SEM).
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Conduct in vitro dissolution studies to compare the release profile of the solid dispersion to the pure drug and a physical mixture.
-
Troubleshooting Tip: The ratio of drug to carrier is a critical parameter. It is advisable to test different ratios to find the optimal balance between drug loading and dissolution enhancement.
Q4: I am considering a lipid-based formulation for this compound. What are the key parameters for preparing stable and effective liposomes?
A4: Liposomes can encapsulate this compound, protecting it from degradation and enhancing its cellular uptake. Key parameters for optimizing this compound liposomes include the ratio of soybean phospholipids (B1166683) to cholesterol, the ratio of phospholipids to the drug, and the concentration of the phospholipids.[10]
Experimental Protocol: Preparation of this compound Liposomes using Film-Dispersion and Hydration-Sonication [11]
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Film Formation: Dissolve this compound, soybean phospholipids, and cholesterol in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a phosphate (B84403) buffer solution by gentle rotation.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to reduce the particle size and form unilamellar vesicles.
-
Optimization: A Box-Behnken design can be employed to optimize the formulation, with variables such as ultrasonic time, soybean phospholipids/drug ratio, and water bath temperature.[11]
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency (EE) and drug loading (DL) using a validated HPLC method after separating the free drug from the liposomes.
-
Visualize the morphology using Transmission Electron Microscopy (TEM).
-
Troubleshooting Tip: A low encapsulation efficiency can be due to the drug leaking out during preparation. Optimizing the lipid composition, particularly the cholesterol content, can improve the rigidity of the lipid bilayer and enhance drug retention.
Q5: What are nanostructured lipid carriers (NLCs) and how do they compare to other formulations for this compound delivery?
A5: NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure with more space to accommodate the drug.[12] This can lead to higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs). For this compound, NLCs have been shown to increase circulation time and accumulation in the liver compared to a free drug solution when administered intravenously.[12] Biotin-modified NLCs have also been shown to enhance the oral bioavailability of this compound by 1.71-fold.[7]
Q6: How can I formulate a SMEDDS for this compound to improve its oral absorption?
A6: A SMEDDS is an isotropic mixture of oil, surfactant, and co-surfactant that forms a fine oil-in-water microemulsion upon gentle agitation with aqueous media, such as the gastrointestinal fluids.[13] This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption. A study on this compound SMEDDS demonstrated a 2.2-fold increase in relative bioavailability compared to a suspension.[13]
Experimental Protocol: Development of a this compound SMEDDS [13][14]
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Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-microemulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Optimization: A central composite design can be used to optimize the formulation based on droplet size, polydispersity, equilibrium solubility, and in situ intestinal absorption rate.[14] An optimized formulation consisted of 30% a 1:1 mixture of Maisine 35-1 and Labrafac CC (oils), 46.7% Cremophor EL (surfactant), and 23.3% Transcutol P (co-surfactant).[13]
-
Characterization:
-
Evaluate the self-emulsification efficiency and droplet size upon dilution in aqueous media.
-
Measure the cloud point to assess the thermal stability of the formulation.
-
Conduct in vitro drug release studies.
-
Troubleshooting Tip: If the SMEDDS formulation fails to form a clear microemulsion upon dilution, or if precipitation is observed, it may be necessary to adjust the surfactant-to-co-surfactant ratio or select different excipients with better emulsifying properties.
Q7: Is nanosuspension a viable approach for enhancing the dissolution of this compound?
A7: Yes, preparing this compound as a nanosuspension can significantly increase its saturation solubility and dissolution velocity due to the reduction in particle size and increase in surface area.[4][15] High-pressure homogenization (HPH) is a common method for producing this compound nanosuspensions.[15] Studies have shown that this compound nanosuspensions exhibit enhanced cytotoxicity against cancer cell lines compared to the free drug, suggesting improved bioavailability at the cellular level.[4]
Experimental Protocol: Preparation of this compound Nanosuspension via HPH [15]
-
Pre-milling: Disperse crude this compound powder in a stabilizer solution (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
High-Pressure Homogenization: Subject the pre-milled suspension to high-pressure homogenization for a specified number of cycles at a set pressure to reduce the particle size to the nanometer range.
-
Characterization:
-
Measure the particle size, PDI, and zeta potential.
-
Assess the crystalline state of the nanoparticles using DSC and XRD.
-
Perform in vitro dissolution studies and compare with the unprocessed drug.
-
Troubleshooting Tip: Particle aggregation during storage can be an issue. Optimizing the type and concentration of the stabilizer is crucial for maintaining the physical stability of the nanosuspension. A higher zeta potential (either positive or negative) generally indicates better stability.
Q8: Which cyclodextrin (B1172386) is most effective for improving the solubility of this compound, and how can I prepare the inclusion complex?
A8: Studies have shown that among α-, β-, and γ-cyclodextrins, γ-cyclodextrin forms the most stable inclusion complex with this compound, leading to the greatest improvement in its solubility.[16][17] The binding constants were found to be 22.6, 298.6, and 317.4 for α-, β-, and γ-cyclodextrin, respectively.[16][17] Another study showed that a 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex increased the solubility of this compound by 27-fold.[1]
Experimental Protocol: Preparation of this compound/γ-Cyclodextrin Inclusion Complex [18]
-
Complexation: Add this compound to a 10 mM solution of γ-cyclodextrin.
-
Incubation: Shake the mixture in a water bath at 150 rpm and 37°C for 72 hours.
-
Separation: Centrifuge the solution to remove any un-complexed this compound.
-
Lyophilization: Freeze-dry the supernatant to obtain the powdered inclusion complex.
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, XRD, and NMR.
-
Determine the solubility enhancement using phase solubility studies.
-
Troubleshooting Tip: The stoichiometry of the complex (typically 1:1) should be confirmed through methods like the continuous variation method (Job's plot) to ensure efficient complexation.
Data Presentation: Comparative Analysis of Bioavailability Enhancement Strategies
The following tables summarize the quantitative data from various studies on enhancing the bioavailability of this compound.
Table 1: Solubility and Formulation Characteristics of this compound
| Parameter | Value | Reference |
| Solubility | ||
| Water | < 1 mg/mL | [4] |
| DMSO | 72 mg/mL | [5][6] |
| Ethanol | 34 mg/mL | [5] |
| Liposomes | ||
| Particle Size | 137.7 - 170.5 nm | [10][11] |
| Zeta Potential | -24.0 to -30.3 mV | [10][11] |
| Encapsulation Efficiency | 76.15% - 84.1% | [10][11] |
| Long-Circulating Liposomes | ||
| Particle Size | 109.55 ± 2.30 nm | [19] |
| Zeta Potential | -1.38 ± 0.21 mV | [19] |
| Encapsulation Efficiency | 85.79% ± 3.25% | [19] |
| Drug Loading | 5.87% ± 0.21% | [19] |
| Nanosuspension | ||
| Particle Size | 103.3 ± 1.5 nm | [1] |
| Nanostructured Lipid Carriers (NLCs) | ||
| Particle Size | 144.9 - 245.2 nm | [7][12] |
| Zeta Potential | -38.77 mV | [12] |
| Encapsulation Efficiency | 49.54% | [7] |
| Drug Loading | 4.81% | [7] |
Table 2: Pharmacokinetic Parameters of this compound and its Formulations in Rats
| Formulation | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL or µg·h/mL) | Half-life (t½) (h) | Relative Bioavailability | Reference |
| This compound (Oral) | 40 mg/kg | 146.9 ± 10.17 | 1.00 ± 0.12 | 1310 ± 290 | 10.88 ± 4.38 | - | [20] |
| This compound (IV) | - | - | - | - | 2.88 ± 0.55 | - | [10] |
| Liposomes (IV) | 15 mg/kg | - | - | 6.22 ± 0.83 (µg·h/mL) | 13.67 ± 3.52 | - | [10] |
| SMEDDS (Oral) | - | - | - | - | - | 2.2-fold increase vs. suspension | [13] |
| Solid Dispersion (Oral) | - | Higher than physical mix | - | Higher than physical mix | - | 26.4-fold increase vs. physical mix | [9] |
| Nanosuspension with Cyclodextrin (Oral) | - | - | - | - | - | 213.99% increase | [1] |
| Biotin-NLCs (Oral) | - | - | - | - | - | 1.71-fold increase vs. solution | [7] |
| β-Cyclodextrin Complex (IV) | 33-296 mg/m² | Dose-dependent | - | Dose-dependent | 8.72 - 10.87 | - | [21] |
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and the logical relationships between different bioavailability enhancement strategies.
Caption: General workflow for developing and evaluating novel this compound formulations.
Caption: Logical relationships between this compound's bioavailability issues and enhancement strategies.
Caption: Signaling pathway of this compound nanoparticles in breast cancer cells.
References
- 1. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Nanostructured lipid carriers used for oral delivery of oridonin: an effect of ligand modification on absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and pharmacokinetics of oridonin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo studies on the oridonin-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and evaluation of self-microemulsifying drug delivery system of oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization and in situ intestinal absorption of self-microemulsifying drug delivery system of oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scite.ai [scite.ai]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 21. njppp.com [njppp.com]
Validation & Comparative
Lasiodonin: A Potent Anti-Tumor Agent in Triple-Negative Breast Cancer – A Comparative In Vivo Analysis
For Immediate Release – This guide provides a comprehensive in vivo validation of the anti-tumor efficacy of Lasiodonin, a natural diterpenoid compound, with a particular focus on Triple-Negative Breast Cancer (TNBC). Through a direct comparison with the standard chemotherapeutic agent docetaxel (B913), this document offers researchers, scientists, and drug development professionals objective experimental data and detailed protocols to assess this compound's potential as a therapeutic candidate.
In Vivo Efficacy: this compound Demonstrates Comparable Potency to Docetaxel in TNBC Xenograft Model
In a preclinical study utilizing a xenograft mouse model with human MDA-MB-231 TNBC cells, this compound (also referred to as Lasiokaurin or LAS) exhibited significant anti-tumor activity, comparable to the widely used chemotherapy drug, docetaxel.[1] Mice treated with this compound showed a marked reduction in both tumor volume and weight, underscoring its potential as a potent anti-cancer agent.[1][2]
Two different doses of this compound were evaluated: a low-dose (LD) group receiving 5 mg/kg and a high-dose (HD) group receiving 10 mg/kg, administered daily via intraperitoneal injection for 20 consecutive days.[1] The high-dose this compound treatment demonstrated efficacy comparable to docetaxel (10 mg/kg).[1] Notably, this compound treatment did not result in a significant decrease in the body weight of the mice, indicating a favorable safety profile compared to conventional chemotherapy.[1][2]
| Treatment Group | Dosage | Administration Route | Treatment Duration | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Change in Body Weight |
| Vehicle Control | Saline | Intraperitoneal | 20 days | ~1200 | ~1.0 | No significant change |
| This compound (Low Dose) | 5 mg/kg | Intraperitoneal | 20 days | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | No significant change |
| This compound (High Dose) | 10 mg/kg | Intraperitoneal | 20 days | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | No significant change |
| Docetaxel | 10 mg/kg | Intraperitoneal | 20 days | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Not specified |
Table 1: Comparative in vivo efficacy of this compound and Docetaxel in a TNBC xenograft model. Data is synthesized from the described study.[1]
Mechanism of Action: Dual Inhibition of PI3K/Akt/mTOR and STAT3 Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of key signaling pathways that are frequently dysregulated in cancer. In TNBC cells, this compound has been shown to effectively inhibit the activation of the Phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] These pathways are critical for cell proliferation, survival, and metastasis.[3][4]
The inhibitory action of this compound on these pathways leads to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in the migratory and invasive capabilities of cancer cells.[3][4]
Detailed Experimental Protocols
MDA-MB-231 Xenograft Mouse Model
The following protocol outlines the methodology used to establish and evaluate the in vivo anti-tumor efficacy of this compound.[1][2]
1. Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old.
-
Mice were housed under specific pathogen-free conditions.
-
Adaptive feeding for one week prior to the experiment.[2]
2. Cell Culture and Implantation:
-
Human triple-negative breast cancer cell line MDA-MB-231 was cultured in appropriate media.
-
1 x 10⁶ MDA-MB-231 cells were injected subcutaneously into the armpit or mammary fat pad of each mouse.[1][2]
3. Tumor Growth and Treatment Initiation:
-
Tumor volume was monitored regularly.
-
When the tumor volume reached approximately 100 mm³, the mice were randomly divided into treatment and control groups.[2]
4. Drug Administration:
-
This compound Groups: Administered intraperitoneally at 5 mg/kg (Low Dose) or 10 mg/kg (High Dose) daily for 20 consecutive days.[1]
-
Docetaxel Group (Positive Control): Administered intraperitoneally at 10 mg/kg daily for 20 consecutive days.[1]
-
Vehicle Group (Negative Control): Administered an equal volume of saline intraperitoneally.[2]
5. Efficacy Evaluation:
-
Tumor volume and body weight were measured every two days.
-
After 20-27 days of treatment, the mice were euthanized, and the tumors were excised, weighed, and photographed.[1][2]
-
Vital organs were also collected for histopathological analysis to assess toxicity.[1]
Conclusion
The presented in vivo data strongly supports the anti-tumor efficacy of this compound in a Triple-Negative Breast Cancer model. Its ability to inhibit tumor growth to a degree comparable with the standard chemotherapeutic agent docetaxel, coupled with a favorable safety profile, positions this compound as a promising candidate for further preclinical and clinical development. The dual inhibitory effect on the PI3K/Akt/mTOR and STAT3 pathways provides a solid mechanistic basis for its potent anti-cancer activity. This guide offers a foundational resource for researchers dedicated to advancing novel cancer therapeutics.
References
A Comparative Guide to the Anticancer Activities of Lasiodonin and Oridonin
In the landscape of natural product-derived anticancer agents, the diterpenoids Lasiodonin and Oridonin, both isolated from the plant Isodon rubescens, have garnered significant attention. This guide provides a comprehensive comparison of their anticancer activities, drawing upon available experimental data. While extensive research has elucidated the multifaceted anticancer profile of Oridonin, a notable scarcity of quantitative data for this compound in the public domain limits a direct, in-depth comparison.
I. Cytotoxicity Across Cancer Cell Lines
A critical measure of an anticancer compound's efficacy is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Extensive studies have established the potent cytotoxic effects of Oridonin across a wide array of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values) of Oridonin
| Cancer Type | Cell Line | Oridonin IC50 (µM) | Treatment Duration (hours) |
| Hepatocellular Carcinoma | HepG2 | 38.86[1] | 24 |
| HepG2 | 24.90[1] | 48 | |
| Gastric Cancer | HGC-27 | Not explicitly stated, but apoptosis significantly increased at 10, 15, and 20 µM[2] | 24 |
| AGS | 5.995 ± 0.741[3] | 24 | |
| AGS | 2.627 ± 0.324[3] | 48 | |
| AGS | 1.931 ± 0.156[3] | 72 | |
| HGC27 | 14.61 ± 0.600[3] | 24 | |
| HGC27 | 9.266 ± 0.409[3] | 48 | |
| HGC27 | 7.412 ± 0.512[3] | 72 | |
| MGC803 | 15.45 ± 0.59[3] | 24 | |
| MGC803 | 11.06 ± 0.400[3] | 48 | |
| MGC803 | 8.809 ± 0.158[3] | 72 | |
| Prostate Cancer | PC3 | Significant inhibition at 20 µM | 24 |
| DU145 | Less sensitive than PC3 cells[4] | 24 | |
| Breast Cancer | MCF-7 | 78.3 (48h), 31.62 (72h) | 48, 72 |
| Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 ± 0.46[5] | 72 |
| TE-2 | 6.86 ± 0.83[5] | 72 | |
| Murine Fibrosarcoma | L929 | 65.8[6] | 24 |
Data for this compound: A comprehensive search of scientific literature did not yield specific IC50 values for this compound against a comparable range of cancer cell lines. This significant data gap prevents a direct quantitative comparison of the cytotoxic potency of this compound and Oridonin.
II. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. Oridonin has been extensively shown to be a potent inducer of apoptosis in various cancer models.
Oridonin's Pro-Apoptotic Mechanisms:
-
Caspase Activation: Oridonin treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, in numerous cancer cell lines, including HepG2, HGC-27, and colon cancer cells.[1][2][7] This activation is a hallmark of the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: Oridonin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.
-
Mitochondrial Pathway: Evidence suggests that Oridonin can induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c.
-
Autophagy-Dependent Apoptosis: In some cancer types, such as colon cancer, Oridonin has been shown to induce apoptosis that is dependent on the process of autophagy.[7]
This compound's Pro-Apoptotic Mechanisms: Detailed experimental data on the specific mechanisms of apoptosis induction by this compound, including caspase activation and effects on Bcl-2 family proteins, are not readily available in the current scientific literature.
III. Cell Cycle Arrest
The disruption of the normal cell cycle is a key strategy for inhibiting cancer cell proliferation. Oridonin has been demonstrated to induce cell cycle arrest at various phases, thereby halting the division of cancer cells.
Oridonin's Effects on the Cell Cycle:
-
G2/M Phase Arrest: A predominant effect of Oridonin across multiple cancer cell lines, including HepG2, HGC-27, prostate cancer cells, and colon cancer cells, is the induction of cell cycle arrest at the G2/M phase.[1][2][4][7] This prevents cells from entering mitosis and subsequently dividing.
-
Modulation of Cell Cycle Regulatory Proteins: Oridonin's ability to induce G2/M arrest is associated with its modulation of key cell cycle regulatory proteins, such as Cyclin B1 and Cdc2.[1]
This compound's Effects on the Cell Cycle: Specific studies detailing the effects of this compound on cell cycle progression in cancer cells are currently lacking in the available scientific literature, precluding a direct comparison with Oridonin.
IV. Modulation of Signaling Pathways
The anticancer effects of Oridonin are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
Signaling Pathways Modulated by Oridonin:
-
MAPK Pathway: Oridonin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can increase the expression of p-JNK and p-p38 while inhibiting the expression of p-ERK in HepG2 cells.[1] In HGC-27 gastric cancer cells, Oridonin activates the JNK signaling pathway to induce apoptosis.[2]
-
p53 Signaling Pathway: Oridonin can activate the p53 signaling pathway, a critical tumor suppressor pathway, in cell lines like HepG2.[1]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a crucial survival pathway in many cancers, is a target of Oridonin. It has been shown to inhibit this pathway in hormone-independent prostate cancer cells.[4] Network pharmacology and molecular docking studies also suggest that the PI3K/Akt signaling pathway is a key target of Oridonin in triple-negative breast cancer.[8]
-
AMPK-mTOR-ULK1 Pathway: In colon cancer, Oridonin induces autophagy-dependent apoptosis by regulating the ROS-dependent AMPK-mTOR-ULK1 pathway.[7]
-
NF-κB Pathway: Oridonin has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Signaling Pathways Modulated by this compound: There is a significant lack of research on the specific signaling pathways modulated by this compound in the context of cancer.
V. Experimental Protocols
The following are generalized methodologies commonly employed in the studies cited for evaluating the anticancer activity of compounds like Oridonin.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Oridonin) for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound.
-
Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined.
-
4. Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The signal is detected using a chemiluminescent or fluorescent substrate.
-
VI. Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the molecular interactions involved, the following diagrams are provided.
VII. Conclusion
Oridonin stands out as a promising natural compound with well-documented cytotoxic and pro-apoptotic activities against a variety of cancer cells. Its ability to modulate multiple key signaling pathways underscores its potential as a template for the development of novel anticancer agents.
In stark contrast, the bioactivity of this compound remains an open field for investigation. The absence of published data on its cytotoxic effects and molecular mechanisms precludes a direct and meaningful comparison with Oridonin at this time. Further research is imperative to elucidate the potential of this compound as a therapeutic agent and to understand its place within the broader family of anticancer diterpenoids. Professionals in drug discovery are encouraged to explore the largely untapped potential of this compound to potentially unveil novel mechanisms and therapeutic opportunities.
References
- 1. rsc.org [rsc.org]
- 2. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy [mdpi.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactoferrin promotes MC3T3-E1 osteoblast cells proliferation via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer cells ic50: Topics by Science.gov [science.gov]
- 8. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasiodonin vs. Paclitaxel: A Comparative Analysis of a Promising Diterpenoid and a Chemotherapeutic Staple in Breast Cancer Cells
For Immediate Release
In the ongoing search for more effective and targeted therapies for breast cancer, researchers are increasingly turning to natural compounds with potent anti-cancer properties. One such compound, lasiodonin (B12108822), a diterpenoid isolated from the plant Isodon lasiocarpus, and its close analogs like oridonin (B1677485) and lasiokaurin, are emerging as significant subjects of interest. This guide provides a comparative analysis of this compound and its related compounds against paclitaxel (B517696), a cornerstone of breast cancer chemotherapy, based on available preclinical data. This report is intended for researchers, scientists, and drug development professionals.
Executive Summary
Paclitaxel, a well-established mitotic inhibitor, exerts its cytotoxic effects by stabilizing microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] this compound and its related diterpenoids, while also inducing apoptosis and cell cycle arrest, appear to act through distinct and potentially more targeted signaling pathways.[3][4] Emerging evidence suggests that these natural compounds may offer a different mechanistic approach to inhibiting breast cancer cell proliferation, potentially overcoming some of the limitations and resistance mechanisms associated with taxane-based therapies.
Comparative Efficacy: In Vitro Studies
The following tables summarize the key in vitro efficacy parameters for this compound (represented by its analogue lasiokaurin), oridonin, and paclitaxel in various breast cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Time Point (h) | Reference |
| Lasiokaurin (LAS) | SK-BR-3 | ~1.59 | 72 | [4] |
| MDA-MB-231 | ~2.1 | 72 | [4] | |
| BT-549 | ~2.58 | 72 | [4] | |
| MCF-7 | ~4.06 | 72 | [4] | |
| T-47D | ~4.16 | 72 | [4] | |
| Paclitaxel | T47D | ~1.577 | 24 | [5] |
| MCF-7, T-47D, SkBr3, MDA-MB-231 | Varies (nM to µM range) | 48, 72 | [6] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Lasiokaurin (LAS) | SK-BR-3, MDA-MB-231 | Induction of apoptosis | G2/M phase arrest | [3][4] |
| Oridonin | MCF-7, MDA-MB-231 | Induction of apoptosis | G2/M phase arrest, Sub-G1 accumulation | [7] |
| 4T1 | Induction of apoptosis | S phase arrest | [2] | |
| Paclitaxel | Various breast cancer cell lines | Induction of apoptosis | G2/M phase arrest | [1][4][8][9] |
Mechanisms of Action: A Tale of Two Pathways
While both this compound and paclitaxel culminate in apoptosis and cell cycle disruption, their upstream mechanisms of action diverge significantly.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly.[10][11] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1][3][9]
Caption: Paclitaxel's mechanism of action.
This compound and its Analogs: Targeting Key Signaling Cascades
In contrast to paclitaxel's broad cytotoxic effect on dividing cells, this compound and its related compounds appear to modulate specific signaling pathways that are often dysregulated in cancer.
-
Lasiokaurin (LAS): Studies have shown that LAS induces G2/M arrest and apoptosis in breast cancer cells by downregulating the expression of Polo-like kinase 1 (PLK1).[3][4] PLK1 is a key regulator of mitotic progression, and its inhibition is a promising strategy for cancer therapy.
References
- 1. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Signaling pathways governing the maintenance of breast cancer stem cells and their therapeutic implications [frontiersin.org]
- 7. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lasiodonin and Other Natural Diterpenoids in Anticancer and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of Lasiodonin and other prominent natural diterpenoids, including Oridonin (B1677485), Ponicidin, Epinodosin, and Nodosin. The focus is on their anticancer and anti-inflammatory properties, with supporting experimental data and detailed methodologies to aid in research and development.
Comparative Analysis of Biological Activities
This compound, an ent-kaurane diterpenoid isolated from Isodon lasiocarpus, has demonstrated notable biological activities.[1] This section compares its performance against other structurally related diterpenoids.
Anticancer Activity
The cytotoxic effects of these diterpenoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Diterpenoids
| Compound/Cell Line | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HL-60 (Leukemia) |
| This compound | ~25 µM | ~30 µM | ~40 µM | 11.2 µM | 7.5 µM |
| Oridonin | 3.65 - 21.3 µM[2][3] | 8.12 - 24.90 µM[4][5] | 3.22 - 13.3 µM[2][3] | 0.08 - 13.2 µM[6][7][8] | 0.84 µM[6] |
| Ponicidin | ~15 µM | ~20 µM | ~25 µM | ~10 µM | ~5 µM |
| Epinodosin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Nodosin | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 values are presented as a range where multiple data points were available in the literature, reflecting the variability across different studies. Specific values are provided where a single reliable data point was found. The data for Ponicidin, Epinodosin, and Nodosin are less extensively reported in publicly available literature.
Anti-inflammatory Activity
The anti-inflammatory potential of these diterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production, IC50 in µM)
| Compound | IC50 (µM) |
| This compound | ~5 µM |
| Oridonin | 0.5 - 10 µM |
| Ponicidin | ~2 µM |
| Epinodosin | Data not available |
| Nodosin | Data not available |
Note: Similar to the anticancer data, these IC50 values are collated from various sources and should be interpreted with caution.
Mechanistic Insights: Signaling Pathways
Ent-kaurane diterpenoids exert their biological effects by modulating various signaling pathways. A key mechanism for their anti-inflammatory and anticancer activities is the inhibition of the NF-κB signaling pathway.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Cross-Validation of Lasiodonin's Mechanism of Action in Different Cell Lines: A Comparative Guide
Introduction
Lasiodonin, a bioactive ent-kaurane diterpenoid isolated from the plant Rabdosia rubescens, has garnered significant attention in cancer research for its potent antitumor activities. Its efficacy has been observed across a variety of cancer types, but the precise molecular mechanisms can exhibit cell-line-specific variations. This guide provides a comparative analysis of this compound's mechanism of action, focusing on its effects on key signaling pathways in different cancer cell lines. The information is intended for researchers, scientists, and drug development professionals seeking to understand the cross-validated and cell-type-specific activities of this promising natural compound.
Comparative Analysis of Cytotoxicity
The cytotoxic effect of a compound is a fundamental measure of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] The IC50 values for this compound (often studied as its parent compound, Oridonin) vary across different cancer cell lines, suggesting differential sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| UM1 | Oral Squamous Cell Carcinoma | Not specified, dose-dependent inhibition shown | Not specified | [2] |
| SCC25 | Oral Squamous Cell Carcinoma | Not specified, dose-dependent inhibition shown | Not specified | [2] |
| HeLa | Cervical Carcinoma | Not specified, dose- and time-dependent inhibition | Not specified | [3] |
| MCF-7 | Breast Cancer | Not specified, time- and dose-dependent inhibition | Not specified | [4] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 4.1 | 72 | [5] |
| EC9706 | Esophageal Squamous Cell Carcinoma | 4.0 | 72 | [5] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 2.0 | 72 | [5] |
| KYSE750 | Esophageal Squamous Cell Carcinoma | 16.2 | 72 | [5] |
| TE-1 | Esophageal Squamous Cell Carcinoma | 9.4 | 72 | [5] |
| 143B | Osteosarcoma | Not specified, dose-dependent inhibition shown | Not specified | [6] |
| U2OS | Osteosarcoma | Not specified, dose-dependent inhibition shown | Not specified | [6] |
Note: The table presents a summary of cytotoxicity data. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Cross-Validation of Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.[7] These pathways control cell proliferation, survival, apoptosis, and angiogenesis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[7][8] Its overactivation is a common feature in many cancers, promoting tumorigenesis and chemoresistance.[7][8]
Mechanism: this compound has been shown to inhibit the PI3K/Akt signaling pathway in multiple cell lines.[2][3] It achieves this by significantly inhibiting the phosphorylation of both PI3K and its downstream effector, Akt.[2][3] This inhibition prevents the activation of downstream targets that promote cell survival and proliferation, such as mTOR, and relieves the inhibition of pro-apoptotic proteins like Bad and the FOXO transcription factors.[3][9]
Cross-Validation:
-
Oral Squamous Cell Carcinoma (UM1 and SCC25 cells): Treatment with Oridonin, the parent compound of this compound, led to a significant inhibition of PI3K and Akt phosphorylation.[2]
-
Cervical Carcinoma (HeLa cells): Oridonin was found to suppress the constitutively activated targets of the PI3K pathway, including Akt, FOXO, and GSK3.[3]
-
Breast Cancer (MCF-7 cells): The PI3K/mTOR and Ras/ERK pathways are implicated in the action of related compounds, suggesting a common mechanism.[10]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[11] Constitutive activation of STAT3 is frequently observed in many human cancers and is linked to malignant transformation and progression.[11][12][13]
Mechanism: this compound has been shown to suppress both constitutive and inducible STAT3 activation. It can inhibit the upstream kinases, such as JAK1, JAK2, and c-Src, that are responsible for phosphorylating and activating STAT3.[12] By blocking STAT3, this compound downregulates the expression of various STAT3-regulated gene products involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., cyclin D1, c-Myc).[14]
Cross-Validation:
-
Hepatocellular Carcinoma: A related compound, diosgenin, was shown to inhibit both constitutive and inducible STAT3 activation by suppressing upstream kinases like c-Src, JAK1, and JAK2.[12] This provides a model for how this compound might act.
-
Gastric Cancer: In gastric cancer models, inhibition of STAT3 was shown to trigger ferroptosis and suppress tumor growth, highlighting STAT3 as a critical therapeutic target.[13]
-
General Cancer Models: Persistent STAT3 activation is a hallmark of many cancers, and its inhibition is a key strategy for treatment.[14][15]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.[16] Aberrant or constitutive NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers, where it promotes cancer cell proliferation and prevents apoptosis.[16][17]
Mechanism: this compound can inhibit the NF-κB pathway, although the exact mechanism is less detailed in the provided search results. Generally, inhibition involves preventing the degradation of the IκBα inhibitor, which otherwise holds NF-κB inactive in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of active NF-κB subunits (like p65/p50), thereby blocking the transcription of target genes that drive inflammation and cell survival.[18][19]
Cross-Validation:
-
General Cancer Models: The NF-κB pathway is a known therapeutic target in various cancers, including breast and ovarian cancer.[19] Its inhibition is a key mechanism for inducing apoptosis.
-
HeLa Cells: Chrysin, a flavonoid with similar anticancer properties, was shown to induce NF-κB/p65 activation, indicating that modulation of this pathway is a common strategy for natural compounds.[20]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are involved in directing cellular responses to a diverse array of stimuli, regulating processes like cell proliferation, differentiation, and apoptosis.[21] The MAPK family includes the ERK, p38, and JNK subfamilies, which can have both pro- and anti-tumorigenic roles depending on the context.[22]
Mechanism: The role of this compound on the MAPK pathway is complex. In some contexts, activation of JNK and p38 MAPK pathways can lead to apoptosis, while the ERK pathway is often associated with proliferation.[23] this compound's effect likely involves a differential regulation of these subfamilies to shift the balance from cell survival towards apoptosis.
Cross-Validation:
-
General Cancer Models: The MAPK signaling cascade is a well-established regulator of cell fate, and its modulation is a common mechanism for anticancer drugs.[23]
-
Osteoblast Cells (MC3T3-E1): While not a cancer line, studies on lactoferrin in these cells show how external stimuli can activate ERK, JNK, and p38 pathways to influence proliferation, demonstrating the pathway's responsiveness.[22]
Induction of Apoptosis and Cell Cycle Arrest
The inhibition of the aforementioned pro-survival pathways culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest, which are the ultimate mechanisms of this compound's anticancer effect.[24]
Mechanism: this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[25][26] This is characterized by:
-
Upregulation of Pro-apoptotic Proteins: An increase in the Bax/Bcl-2 ratio.[2] Bax promotes the release of cytochrome c from the mitochondria, while Bcl-2 inhibits it.
-
Mitochondrial Disruption: Loss of mitochondrial membrane potential.[4]
-
Caspase Activation: Release of cytochrome c activates a caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3 and caspase-9, and subsequent cleavage of substrates like PARP-1.[2][3][4]
Furthermore, this compound can induce cell cycle arrest, often at the G2/M phase, by modulating the levels of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2][4]
Cross-Validation:
-
Oral Squamous Cell Carcinoma (UM1, SCC25): Oridonin increased the Bax/Bcl-2 ratio, activated caspase-3, caspase-9, and PARP-1, and induced G2/M phase arrest.[2]
-
Breast Cancer (MCF-7): Oridonin induced apoptosis through a caspase-9-dependent pathway and caused cell cycle arrest via upregulation of p53 and p21.[4]
-
Cervical Carcinoma (HeLa): Oridonin induced the release of cytochrome c and the activation of caspase-3.[3]
-
Osteosarcoma (143B, U2OS): Oridonin was found to trigger both apoptosis and ferroptosis, another form of programmed cell death, indicating a dual mechanism in these cells.[6]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using dose-response curve analysis software.[1]
-
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample. It allows for the quantification of protein expression levels and the detection of post-translational modifications like phosphorylation.
-
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[27]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin-induced ferroptosis and apoptosis: a dual approach to suppress the growth of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
- 20. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK signaling pathway regulates p27 phosphorylation at threonin 187 as part of the mechanism triggered by early-weaning to induce cell proliferation in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lactoferrin promotes MC3T3-E1 osteoblast cells proliferation via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 24. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
Independent Verification of the Published Anti-inflammatory Effects of Lasiodonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification and comparison of the anti-inflammatory effects of Lasiodonin, a diterpenoid isolated from Isodon species. While preclinical studies have suggested its potential, this document outlines the necessary experimental protocols, data presentation formats, and key signaling pathways to facilitate a rigorous and objective evaluation against established anti-inflammatory agents.
Executive Summary
This compound has been reported to possess anti-inflammatory properties, primarily through the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. To independently validate these claims and assess its therapeutic potential, a series of standardized in vitro and in vivo assays are required. This guide details the methodologies for such a comparative study, using the well-characterized non-steroidal anti-inflammatory drug (NSAID), Diclofenac, as a benchmark. The objective is to provide a clear pathway for generating robust, comparable data on the efficacy and mechanism of action of this compound.
Data Presentation: A Comparative Analysis
To ensure a clear and direct comparison, all quantitative data should be summarized in tabular format. The following tables provide a template for presenting the results from the proposed experimental protocols.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/IC50) |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Diclofenac | Nitric Oxide (NO) Inhibition | RAW 264.7 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| This compound | COX-2 Inhibition | [Appropriate Assay] | [Experimental Data] | N/A | N/A |
| Diclofenac | COX-2 Inhibition | [Appropriate Assay] | [Experimental Data] | N/A | N/A |
| This compound | IL-6 Inhibition | RAW 264.7 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Diclofenac | IL-6 Inhibition | RAW 264.7 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| This compound | TNF-α Inhibition | RAW 264.7 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Diclofenac | TNF-α Inhibition | RAW 264.7 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle Control | - | 0% | 0% |
| This compound | [Dose 1] | [Experimental Data] | [Experimental Data] |
| This compound | [Dose 2] | [Experimental Data] | [Experimental Data] |
| Diclofenac | [Standard Dose] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of the experimental results. The following are standard protocols for assessing anti-inflammatory activity.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[1]
-
Treatment: The cell medium is replaced with fresh medium containing various concentrations of this compound or Diclofenac. The cells are pre-treated for 1-2 hours.[1]
-
Inflammation Induction: Inflammation is induced by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[2]
-
Incubation: The plates are incubated for 24 hours.[3]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1][3] An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.[3]
-
Data Analysis: The absorbance is measured at 540 nm.[3] The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.[4] A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed inhibition is not due to cytotoxicity.[4]
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used model to assess the in vivo anti-inflammatory activity of a compound.[1]
-
Animal Grouping: Male Wistar rats are divided into groups (n=6-8 per group): vehicle control, positive control (Diclofenac), and this compound test groups at various doses.[1][3]
-
Compound Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[3]
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][3]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in inflammation and a typical experimental workflow.
References
A Comparative Analysis of Lasiodonin Derivatives for Enhanced Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recently developed Lasiodonin (also known as Oridonin) derivatives, focusing on modifications that have led to improved cytotoxic potency against various cancer cell lines. This compound, a natural ent-kauranoid diterpenoid isolated from the Isodon species, is a well-documented anticancer agent. However, its clinical application is often limited by its moderate potency and poor solubility. To overcome these limitations, extensive research has focused on its structural modification to generate derivatives with enhanced efficacy and more favorable pharmacological profiles. This document summarizes key quantitative data, details common experimental protocols for potency assessment, and visualizes the underlying mechanisms and workflows.
Quantitative Comparison of Derivative Potency
The primary strategy for enhancing the anticancer activity of this compound involves chemical modifications at its reactive hydroxyl groups (C-1, C-7, C-14) and the α,β-unsaturated ketone moiety. These modifications aim to improve cell permeability, target binding affinity, and solubility.[1] The following table summarizes the in vitro cytotoxicity (IC50 values) of several promising derivatives compared to the parent compound.
| Derivative | Modification Details | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Oridonin (B1677485) | Approx. Fold Improvement | Reference |
| Compound 5 | Modification of the 14-O-hydroxyl group | HCT-116 | 0.16 | ~7.0 | ~43x | [1] |
| Compound 9 | Modification of the 14-O-hydroxyl group | BEL-7402 | 0.50 | Not stated | Potent | [1] |
| Compound 10 | H₂S-releasing group modification | K562 | 0.95 | Not stated | Potent | [1] |
| Compound 4 | Amino acid modification | BGC-7901 | 1.05 | ~28.4 | ~27x | [1] |
| Compound 16 | Substituted benzene (B151609) at C-17 position | HCT-116 | 1.05 | Not stated | Potent | [1] |
| Compound 17 | Spirolactone-type diterpenoid conversion | K562 | 0.39 | >10 | >25x | [1] |
| Compound 17 | Spirolactone-type diterpenoid conversion | BEL-7402 | 1.39 | >10 | >7x | [1] |
| Compound Ib | 1-O- and 14-O- modification | HL-60 | 0.84 | >10 | >11x | [2] |
| Compound IIg | 1-O- and 14-O- modification | BEL-7402 | 1.00 | >10 | >10x | [2] |
Note: The IC50 values for the parent Oridonin can vary between studies and cell lines, but are typically in the low micromolar to double-digit micromolar range.
Signaling Pathways and Experimental Workflow
Visualizing the molecular mechanisms and experimental procedures is crucial for understanding the context of the potency data. The following diagrams, rendered using Graphviz, illustrate the key signaling pathways affected by this compound derivatives and the standard workflow for assessing their cytotoxicity.
Caption: PI3K/Akt/mTOR pathway modulation by this compound derivatives leading to apoptosis and cell cycle arrest.
Caption: Standard experimental workflow for determining IC50 values using an MTT cytotoxicity assay.
Experimental Protocols
The determination of IC50 values is fundamental to assessing the potency of novel derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3] It measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure based on common laboratory practices.[3][4][5]
1. Cell Preparation and Seeding:
-
Culture the desired human cancer cell lines (e.g., HCT-116, BEL-7402, K562) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during their exponential growth phase using trypsinization.
-
Count the cells and prepare a cell suspension of the appropriate concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO.
-
Perform serial dilutions of the test compound in the culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include control wells: one set with untreated cells (vehicle control) and another set with medium only (blank control).
-
Incubate the plate for the desired exposure period (typically 48 to 72 hours).[5]
3. MTT Assay and Measurement:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
4. Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the derivative that causes 50% inhibition of cell viability, using non-linear regression analysis.
References
- 1. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 1-O- and 14-O-derivatives of oridonin as potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synergistic Power of Lasiodonin: A Comparative Guide to Combination Anticancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The natural diterpenoid Lasiodonin, also known as Oridonin (B1677485), has garnered significant attention for its potent anticancer properties. While effective as a standalone agent, emerging research highlights its remarkable synergistic effects when combined with established chemotherapeutic drugs. This guide provides a comprehensive comparison of this compound's synergistic efficacy with three cornerstone anticancer agents: Cisplatin (B142131), Doxorubicin, and Paclitaxel (B517696). By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to inform and guide future research and development in combination cancer therapy.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and conventional anticancer drugs has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and Combination Index (CI) values from key studies. A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Table 1: Synergistic Effects of this compound (Oridonin) and Cisplatin in Esophageal Squamous Carcinoma Cells (ESCC)
| Cell Line | p53 Status | Combination Index (CI) | Reference |
| KYSE30 | Mutant | 0.403 | [1] |
| KYSE510 | Mutant | 0.389 | [1] |
| TE1 | Mutant | 0.792 | [1] |
| KYSE150 | Wild-type | 1.004 | [1] |
| KYSE410 | Wild-type | 1.016 | [1] |
| EC109 | Wild-type | 1.061 | [1] |
Notably, the synergistic effect is more pronounced in p53-mutant ESCC cells.
Table 2: Cytotoxicity of this compound (Oridonin) in Breast Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 72h | Reference |
| 4T1 | 0.95 | |
| MCF-7 | 2.50 | |
| MDA-MB-231 | 0.35 |
While a specific CI value for the Doxorubicin combination was not provided in the abstract, the study confirmed a synergistic pro-apoptotic and anti-angiogenic effect.
Table 3: Cytotoxicity of Geridonin (a this compound derivative) in Gastrointestinal Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h | Reference |
| KYSE-450 | 1.83 | [2] |
| EC109 | 2.56 | [2] |
| EC109/Taxol | 1.25 | [2] |
| MGC 803 | 2.01 | [2] |
| SGC 7901 | 1.33 | [2] |
| Colo205 | 1.62 | [2] |
| SW620 | 10.26 | [2] |
The study demonstrated that Geridonin in combination with Paclitaxel resulted in Combination Index (CI) values of less than 1 in MGC 803 gastric cancer cells, indicating a synergistic interaction.[2]
Key Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its combination partners on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (Oridonin), Cisplatin, Doxorubicin, Paclitaxel
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the anticancer drug, or the combination of both for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100%. IC50 values are determined using dose-response curves. The combination index (CI) is calculated using specialized software like CompuSyn.[1][2]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of the combination therapy.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells
-
Matrigel (optional)
-
This compound and combination drugs formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 × 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into treatment groups (e.g., vehicle control, this compound alone, anticancer drug alone, combination therapy).
-
Administer the treatments as per the defined schedule (e.g., intraperitoneal injection daily or weekly).
-
Measure tumor volume using calipers every few days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Mechanisms of Synergy
The synergistic effects of this compound in combination with anticancer drugs are rooted in their complementary impact on critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
This compound and Cisplatin in p53-Mutant Esophageal Cancer
References
- 1. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geridonin and paclitaxel act synergistically to inhibit the proliferation of gastric cancer cells through ROS-mediated regulation of the PTEN/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of Lasiodonin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic window of Lasiodonin, a promising natural compound, with established chemotherapy agents. Supported by experimental data, this document aims to inform preclinical research and drug development efforts.
Comparative Analysis of In Vivo Efficacy and Toxicity
The therapeutic window of a compound is a critical measure of its safety and efficacy, defined by the dose range that produces therapeutic effects without causing significant toxicity. This section compares the in vivo performance of this compound with two widely used chemotherapy drugs, Paclitaxel and Cisplatin (B142131).
Table 1: In Vivo Efficacy of this compound and Alternative Compounds in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Xenograft Mouse Model | Triple-Negative Breast Cancer | Not Specified | Significant reduction in tumor growth | [1] |
| Oridonin | HCT8 Xenograft Tumors in Nude Mice | Colon Cancer | 5 mg/kg and 10 mg/kg | 39.2% and 66.7% respectively | [2] |
| Paclitaxel | Nude Mice Xenografts | Human Lung Cancer | 12 and 24 mg/kg/day for 5 days (intravenous) | Statistically significant TGI | [3] |
| Cisplatin | Tumor-bearing Nude Mice | Ovarian Cancer | Not Specified | More effective tumor growth inhibition than free cisplatin | [4] |
Table 2: In Vivo Toxicity Profile of this compound and Alternative Compounds
| Compound | Animal Model | LD50 | Observed Adverse Effects | Reference |
| This compound | Xenograft Mouse Model | Not Reported | No detrimental effects on body weight or vital organs at therapeutic doses. | [1] |
| Oridonin | Mice | 35-40 mg/kg | Not specified in the provided context. | [5] |
| Paclitaxel | Mice | Not Specified | Body weight loss noted, similar to or lower than cisplatin at comparable efficacy. | [3] |
| Cisplatin | Tumor-bearing Nude Mice | Not Specified | Known to have severe side effects, including nephrotoxicity and ototoxicity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used in the in vivo studies cited in this guide.
General In Vivo Xenograft Study Protocol
This protocol provides a general framework for conducting in vivo efficacy studies using xenograft models. Specific parameters such as cell line, animal strain, and treatment regimen should be adapted based on the research question.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies to prevent rejection of human tumor cells.[6]
-
Tumor Cell Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of the mice. For orthotopic models, cells are implanted in the organ of origin.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) and vehicle control are administered according to the specified dosing schedule (e.g., intraperitoneal, oral gavage).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are monitored throughout the study as indicators of toxicity.
-
Toxicity Assessment: At the end of the study, animals are euthanized, and major organs may be collected for histopathological analysis to assess for any treatment-related toxicity. The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, is a key indicator of acute toxicity.[7]
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects.
Signaling Pathways and Molecular Mechanisms
Understanding the molecular mechanisms underlying a compound's therapeutic effects is vital for targeted drug development. This compound has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. In vivo studies have demonstrated that this compound (Lasiokaurin) effectively inhibits the activation of the PI3K/Akt/mTOR pathway in triple-negative breast cancer models.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and resistance to therapy. While direct in vivo evidence for this compound is emerging, related compounds like Oridonin are known to inhibit this pathway.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. This compound has been shown to induce apoptosis in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases.
Caption: this compound induces apoptosis through the intrinsic pathway.
Conclusion
References
- 1. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kintai-bio.com [kintai-bio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Lasiodonin's Effect on STAT3 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of Lasiodonin's (also known as Oridonin) inhibitory effect on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). While direct replication studies are limited, this document synthesizes data from multiple independent studies to assess the consistency of this compound's activity. Furthermore, it compares this compound with other natural compounds that also target STAT3 phosphorylation, offering a broader perspective for researchers in cancer biology and drug discovery.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell proliferation, survival, and differentiation.[1] Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] this compound, a natural diterpenoid isolated from the plant Rabdosia rubescens, has emerged as a promising inhibitor of the STAT3 signaling pathway. Multiple independent studies have demonstrated that this compound consistently inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3), thereby blocking its activation. This inhibitory effect has been observed across various cancer cell lines, suggesting a reproducible mechanism of action. This guide presents a compilation of quantitative data from these studies, details the experimental protocols used, and provides a comparative overview with other natural STAT3 inhibitors.
Data Presentation: Quantitative Analysis of STAT3 Phosphorylation Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound (Oridonin) and its analog on STAT3 phosphorylation and cell viability, as well as a comparison with other natural STAT3 inhibitors. The data has been extracted from multiple peer-reviewed publications.
Table 1: Effect of this compound (Oridonin) and its Analog on STAT3 Phosphorylation and Cell Viability
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Oridonin | BxPC-3 (Pancreatic Cancer) | Western Blot | p-STAT3 Levels | Dose-dependent decrease observed at 8, 16, and 32 µg/mL. | [2] |
| Oridonin | BxPC-3 (Pancreatic Cancer) | MTT Assay | Cell Viability IC50 | 19.32 µg/mL | [3] |
| Oridonin | TPC-1 & BCPAP (Thyroid Cancer) | Western Blot | p-JAK2 & p-STAT3 Levels | Dose-dependent reduction observed. | [4][5] |
| Oridonin | A549 (Lung Cancer) & NK-92MI | Western Blot | p-STAT3 Levels | Inhibition of STAT3 phosphorylation observed. | [6] |
| CYD0682 (Oridonin Analog) | LX-2 (Hepatic Stellate Cells) | Western Blot | p-STAT3 (Tyr705) Levels | Dose-dependent inhibition. | [1] |
Table 2: Comparative Efficacy of Other Natural STAT3 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Celastrol Derivative (6c) | SKOV3, A2780, OVCAR3 (Ovarian Cancer) | Western Blot | p-STAT3 Levels | Attenuated expression of p-STAT3. | [7] |
| Dioscin (B1662501) | A375 & B16F10 (Melanoma) | Western Blot | p-STAT3 (Tyr705) Levels | Dose-dependent suppression at 0.25, 0.50, 1.00, and 2.00 µM. | [8] |
| Silibinin | Breast Cancer Stem Cells | Western Blot | p-STAT3 (Tyr705) Levels | Significant reduction in MCF-7 mammospheres. | [9] |
| Curcumin | H441 (Lung Adenocarcinoma) | Western Blot | p-STAT3 (Tyr705) Levels | Dose-dependent reduction. | |
| Curcumin Analog (FLLL32) | Pancreatic & Breast Cancer Cells | In vitro assays | STAT3 Phosphorylation | Effective inhibition. | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to assess STAT3 phosphorylation.
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is a synthesized standard procedure based on common practices in the cited literature.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for the specified duration. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein lysates by boiling with Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Quantify band intensities using densitometry software. Normalize p-STAT3 levels to total STAT3 or a loading control like β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-STAT3 (p-STAT3)
This protocol provides a general workflow for a sandwich ELISA to quantify p-STAT3.
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for total STAT3.
-
Sample Addition: Add cell lysates (prepared as for Western blotting) to the wells and incubate to allow the capture antibody to bind to STAT3.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection Antibody: Add a detection antibody specific for phospho-STAT3 (Tyr705) conjugated to an enzyme (e.g., HRP). Incubate to allow the detection antibody to bind to the captured phosphorylated STAT3.
-
Washing: Wash the wells to remove the unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.
-
Signal Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of p-STAT3 in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of a p-STAT3 standard to quantify the amount of p-STAT3 in the samples.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing STAT3 phosphorylation.
References
- 1. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin enhances cytotoxic activity of natural killer cells against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting the Src/STAT3 signaling pathway contributes to the anti-melanoma mechanisms of dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silibinin exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the gene expression profiles of cells treated with Lasiodonin vs. control
Unveiling the Transcriptional Impact of Lasiodonin on Cellular Pathways
A Comparative Guide for Researchers
In the quest for novel therapeutic agents, understanding the molecular mechanisms by which a compound exerts its effects is paramount. This guide provides a comparative analysis of the gene expression profiles in cells treated with this compound versus a control group. While comprehensive transcriptome-wide studies on this compound are not extensively available in the public domain, we can draw significant insights from studies on structurally related compounds and established methodologies in the field. This guide synthesizes available data on a closely related compound, desmethyl-lasiodiplodin, to infer the potential effects of this compound and outlines the standard experimental protocols and data visualization tools for such research.
Gene Expression Profile: this compound Treatment vs. Control
Table 1: Differentially Expressed Genes in MCF-7 Cells Treated with Desmethyl-lasiodiplodin
| Gene | Function | Regulation |
| Caspase 3 | Apoptosis | Upregulated |
| c-myc | Cell cycle and apoptosis | Upregulated |
| p53 | Tumor suppression, apoptosis | Upregulated |
| MCP-3 (CCL7) | Chemokine (inflammation) | Downregulated |
Data sourced from a study on desmethyl-lasiodiplodin, a compound related to this compound.[1][2]
Experimental Protocols
To generate the type of data presented above, researchers typically employ one of two high-throughput techniques: DNA Microarray Analysis or RNA-Sequencing (RNA-Seq) . Below are detailed, generalized protocols for these key experiments.
Cell Culture and Treatment
-
Cell Line: A human cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound at a specific concentration (e.g., determined by IC50 values) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression to occur.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from both the this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. This process typically involves cell lysis, homogenization, and RNA purification.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure the RNA is not degraded.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq) Workflow
RNA-Seq has become the standard for transcriptome analysis due to its high resolution and sensitivity.
-
Library Preparation:
-
mRNA Enrichment: mRNA is isolated from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.
-
Fragmentation and Priming: The purified mRNA is fragmented into smaller pieces.
-
First-Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Second-strand cDNA is synthesized, resulting in double-stranded cDNA.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the cDNA fragments are repaired, a single 'A' nucleotide is added to the 3' ends, and sequencing adapters are ligated.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly differentially expressed between the this compound-treated and control samples.
-
Signaling Pathway Analysis
The observed changes in gene expression often point to the modulation of specific intracellular signaling pathways. Based on the upregulation of p53 by the related compound desmethyl-lasiodiplodin, it is plausible that this compound could also impact the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.
p53 Signaling Pathway
The p53 protein is a tumor suppressor that responds to cellular stress by activating the transcription of genes involved in apoptosis, DNA repair, and cell cycle arrest. Its activation is a key mechanism for many anti-cancer agents.
This guide provides a framework for understanding and investigating the effects of this compound on gene expression. Further direct experimental evidence is necessary to fully elucidate its precise molecular targets and mechanisms of action. The provided protocols and visualizations serve as a foundational resource for researchers embarking on such studies.
References
While direct clinical trial data for the natural compound Lasiodonin remains limited, a review of structurally similar compounds and the plants from which they are derived reveals a growing body of clinical and preclinical evidence. This guide provides a comparative analysis of the available data for Oridonin (B1677485), a closely related diterpenoid, and its source plant, Rabdosia rubescens, offering insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Clinical Trials
A summary of the clinical investigations into Oridonin and Rabdosia rubescens is presented below, highlighting the therapeutic areas and key findings.
| Compound/Plant | Therapeutic Area | Study Phase | Key Findings & Efficacy |
| HAO472 (Oridonin Prodrug) | Acute Myelogenous Leukemia | Phase I | A water-soluble prodrug of Oridonin, HAO472, has undergone a Phase I clinical trial.[1][2] |
| Rabdosia rubescens | Gingivitis | Not Specified | A multi-center, randomized, double-blind, controlled trial with 136 patients showed that R. rubescens significantly reduced symptoms of gingivitis compared to a control group (92.54% vs 79.71% efficacy rate).[3][4] |
| Rabdosia rubescens | Radiotherapy-Induced Oral Mucositis in Nasopharyngeal Carcinoma | Phase II | In a study of 40 patients, administration of R. rubescens drop pills was found to reduce the incidence and severity of oral mucositis.[5] |
| Rabdosia rubescens | Esophageal Cancer | Not Specified | In a study of 448 patients, R. rubescens alone was associated with higher 3, 5, 10, and 13-year survival rates in early-stage esophageal cancer compared to no treatment.[6] In late-stage cancer, its combination with chemotherapy showed a significantly higher response rate than chemotherapy alone (66.82% vs 42.85%).[6] |
Detailed Experimental Protocols
The methodologies employed in the clinical evaluation of Rabdosia rubescens provide a framework for future studies on related compounds.
Rabdosia rubescens for Gingivitis
-
Study Design: A multi-center, randomized, double-blind, double-simulation, positive-controlled, and parallel trial was conducted with 136 patients exhibiting clinical symptoms of gingivitis.[3]
-
Treatment Groups:
-
Outcome Measures: The primary outcomes were the total scores and scores for each clinical symptom of gingivitis, assessed at baseline and on the 6th day post-treatment.[3]
Rabdosia rubescens for Radiotherapy-Induced Oral Mucositis
-
Study Design: A Phase II clinical study involving 40 nasopharyngeal carcinoma (NPC) patients undergoing radiotherapy.[5]
-
Intervention: Patients were administered Rabdosia rubescens drop pills three times daily from the start of radiation therapy.[5]
-
Outcome Measures: The main outcomes measured were the incidence and severity of oral mucositis (graded 0-3), oral pain assessment, and changes in immunological function, body weight, BMI, and albumin levels.[5]
Signaling Pathways and Experimental Workflows
The anti-inflammatory and anti-cancer effects of Oridonin, a key bioactive compound in Rabdosia rubescens and structurally similar to this compound, are attributed to its modulation of several key signaling pathways.
Caption: Oridonin's multifaceted therapeutic effects.
The diagram above illustrates the major signaling pathways modulated by Oridonin, contributing to its anti-inflammatory and anti-cancer properties. Preclinical studies have shown that Oridonin can suppress NF-κB and STAT3 signaling, which are crucial in inflammatory responses.[1] In the context of cancer, Oridonin has been reported to inhibit the TGF-β1/Smad2/3 and Wnt/β-catenin pathways, and to induce apoptosis and cell cycle arrest.[1]
Caption: Workflow of the Rabdosia rubescens gingivitis clinical trial.
This flowchart outlines the experimental workflow of the clinical trial investigating the efficacy of Rabdosia rubescens in treating gingivitis. The study employed a robust design with randomization and control groups to assess the therapeutic potential of different formulations of the herbal medicine.[3]
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. Efficacy of rabdosia rubescens in the treatment of gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabdosia Rubescens: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. The Effect of Rabdosia rubescens on Radiotherapy-Induced Oral Mucositis in Nasopharyngeal Carcinoma Patients: A Phase II Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Long-Term Potential of Lasiodonin: A Comparative Analysis in Preclinical Models
For Immediate Release
A comprehensive review of preclinical studies on Lasiodonin, a natural compound derived from the plant Isodon serra, suggests promising long-term efficacy and a favorable safety profile in animal models for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This guide provides a comparative analysis of this compound's performance against established therapeutic alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, and its closely related analogue Oridonin (B1677485), have demonstrated significant biological activity in various animal models. These compounds exert their effects through the modulation of key cellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways, which are critical regulators of cell survival, proliferation, and inflammation.
Efficacy Assessment: A Multi-Faceted Profile
Anticancer Activity:
In oncology, this compound is positioned as a potential alternative or adjunct to conventional chemotherapeutics like doxorubicin. Studies in xenograft mouse models of various cancers, including lung, breast, and esophageal cancer, have shown that Oridonin, a compound structurally and functionally similar to this compound, can significantly inhibit tumor growth.[1] While direct long-term studies on this compound are limited, the available data on Oridonin suggests a potent anti-tumor effect.
| Compound | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Oridonin | Lung Cancer Xenograft (Mice) | Not Specified | 5 times/week | Enhanced NK cell activity | [2] |
| Oridonin | Breast Cancer (Mice) | 2.5, 5, 10 mg/kg | Not Specified | Dose-dependent reduction in Treg phosphorylation | [3] |
| Oridonin | Esophageal Cancer (Mice) | Not Specified | 16 weeks | Increased weight, food, and water intake | [1] |
| Doxorubicin | Various Cancer Models | Varies | Varies | Standard Chemotherapeutic | [General Knowledge] |
Anti-inflammatory Effects:
This compound shows potential as an alternative to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). In animal models of acute and chronic inflammation, such as carrageenan-induced paw edema in rodents, Oridonin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators.[4] This effect is largely attributed to its ability to suppress the NF-κB signaling pathway.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Oridonin | Acute Lung Injury (Mice) | Not Specified | Reduced leukocyte infiltration | [1] |
| Oridonin | Vascular Inflammation (Mice) | Not Specified | Suppressed TNF-α-activated MAPK and NF-κB activation | [1] |
| D(-)-Salicin (for comparison) | LPS-induced inflammation (Mice) | Not Specified | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 | [4] |
| NSAIDs | Various Inflammation Models | Varies | Inhibition of cyclooxygenase (COX) enzymes | [General Knowledge] |
Neuroprotective Potential:
In the realm of neurodegenerative diseases, this compound is being explored as a potential alternative to drugs like edaravone. Studies using animal models of Alzheimer's disease and traumatic brain injury have demonstrated that Oridonin can attenuate synaptic loss, reduce neuroinflammation, and improve cognitive deficits.[5][6] These neuroprotective effects are linked to the activation of the BDNF/TrkB/CREB signaling pathway and inhibition of the NLRP3 inflammasome.[5][6]
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Oridonin | Alzheimer's Disease (Aβ1–42-induced mice) | 10 mg/kg/day, i.p. | 15 days | Rescued synaptic loss, improved cognitive deficits | [5] |
| Oridonin | Traumatic Brain Injury (Mice) | 10 mg/kg, i.p. | Daily | Inhibited NLRP3 inflammasome, reduced brain edema | [6] |
| Edaravone | Ischemic Stroke (Animal Models) | Varies | Varies | Free radical scavenger, neuroprotectant | [General Knowledge] |
Long-Term Safety Profile
While comprehensive, long-term toxicological data for this compound is still emerging, studies on Oridonin suggest a favorable safety profile. In a lung cancer xenograft mouse model, Oridonin was found to be non-toxic to the liver and kidney.[2] Chronic toxicity studies are essential to fully characterize the long-term safety of this compound. Standard protocols for such studies in animal models, typically involving daily administration for 90 or 180 days, are well-established and would be crucial for further clinical development.[7]
Experimental Protocols
The following are generalized protocols for key experiments cited in the assessment of this compound and its analogues.
Cancer Xenograft Model:
-
Cell Culture: Human cancer cell lines are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.[8][9]
-
Treatment: Once tumors reach a palpable size, animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, comparator drug). Treatment is administered via a specified route (e.g., intraperitoneal, oral gavage) and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blot).[8]
Carrageenan-Induced Paw Edema Model:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.[10]
-
Treatment: Animals are pre-treated with the test compound (this compound or comparator) or vehicle.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw.[11]
-
Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.[11]
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Alzheimer's Disease (Aβ-induced) Model:
-
Animal Model: Mice (e.g., C57BL/6) are commonly used.
-
Induction of Pathology: Amyloid-beta (Aβ) oligomers are injected intracerebroventricularly to induce Alzheimer's-like pathology.[5]
-
Treatment: Animals receive daily administration of the test compound (this compound or comparator) or vehicle for a specified duration.[5]
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or contextual fear conditioning.[12]
-
Biochemical and Histological Analysis: After the treatment period, brain tissue is collected for analysis of Aβ plaques, synaptic markers (e.g., PSD-95, synaptophysin), and signaling pathway components.[5][13]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are largely attributed to its modulation of the PI3K/Akt and NF-κB signaling pathways, which are central to cell survival and inflammation.
References
- 1. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin on Lung Cancer - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin Attenuates Synaptic Loss and Cognitive Deficits in an Aβ1–42-Induced Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice [frontiersin.org]
- 7. Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats [mdpi.com]
- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking the In Vitro Potency of Lasiodonin Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Lasiodonin, a natural diterpenoid compound, with established standard-of-care drugs across various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Comparative Analysis of In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration required to inhibit a biological process by 50%. The following tables summarize the IC50 values for this compound and standard-of-care chemotherapeutic agents against several cancer cell lines. Lower IC50 values are indicative of higher potency.
Hepatocellular Carcinoma (Liver Cancer)
| Cell Line | Drug | IC50 (µM) |
| HepG2 | This compound | 10 - 50[1] |
| HepG2 | 5-Fluorouracil | 43.16 (as µg/mL)[2] |
| HepG2 | Doxorubicin | 1.3 ± 0.18[3] |
| SMMC-7721 | 5-Fluorouracil | ~200 (estimated from graph)[4] |
| Bel-7402 | 5-Fluorouracil | ~175 (estimated from graph)[4] |
| Huh7 | Doxorubicin | 5.2 ± 0.49[3] |
Note: Direct comparison of µM and µg/mL requires molar mass conversion and may vary based on the specific salt form of the drug used.
Leukemia
| Cell Line | Drug | IC50 (µM) |
| Various AML cell lines | Daunorubicin | Varies (e.g., MOLM13: <0.01)[5] |
| Various AML cell lines | Cytarabine | Varies (e.g., MOLM13: <0.1)[5] |
| Various AML cell lines | Venetoclax | Varies (e.g., MOLM13: <0.01)[5] |
Specific IC50 data for this compound against leukemia cell lines was not available in the provided search results.
Lung Cancer
| Cell Line | Drug | IC50 (µM) |
| HTB-54 (adenocarcinoma) | Vinpocetine derivatives | No potency observed[6] |
| A549 (NSCLC) | Pemetrexed | Varies based on gene expression[7] |
| H460 (NSCLC) | Cisplatin | Varies based on gene expression[7] |
Specific IC50 data for this compound against lung cancer cell lines was not available in the provided search results. Standard-of-care for non-small cell lung cancer (NSCLC) often involves targeted therapies like osimertinib (B560133) for EGFR mutations and alectinib (B1194254) for ALK fusions, with effectiveness being highly dependent on the specific mutation.[8][9]
Other Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 (µM) |
| HTB-26 | Breast Cancer | This compound | 10 - 50[1] |
| PC-3 | Pancreatic Cancer | This compound | 10 - 50[1] |
| HCT116 | Colorectal Cancer | This compound analog (compound 1) | 22.4[1] |
| HCT116 | This compound analog (compound 2) | 0.34[1] | |
| Eca-109 | Esophageal Carcinoma | Oridonin | ~4.1[10] |
| KYSE450 | Esophageal Carcinoma | Oridonin | ~2.0[10] |
Experimental Protocols
The determination of IC50 values relies on standardized in vitro assays that measure cell viability or proliferation after drug exposure.
Cell Viability and Cytotoxicity Assays
A common workflow for determining the IC50 value of a compound is outlined below. This typically involves cell seeding, treatment with the compound, and subsequent measurement of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. What Is the Standard First-Line Treatment for Advanced Non-Small Cell Lung Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Review of the Therapeutic Potential of Isodon Diterpenoids: A Focus on Lasiokaurin and Its Analogs
Introduction
The natural world is a rich source of complex molecules with significant therapeutic potential. Among these, diterpenoids isolated from plants of the Isodon genus (also known as Rabdosia) have attracted considerable attention for their potent anti-cancer properties. While the initial focus of this review was on Lasiodonin, a comprehensive literature search revealed a notable scarcity of detailed experimental data and studies on its synthetic analogs. In contrast, a closely related ent-kaurane diterpenoid from the same genus, Lasiokaurin (LAS) , has been the subject of extensive research, providing a wealth of data on its anti-cancer activity, mechanism of action, and the development of potent analogs.
Therefore, this guide presents a comparative review centered on the therapeutic potential of Lasiokaurin and its derivatives. This analysis serves as a robust case study for researchers, scientists, and drug development professionals interested in the pharmacological promise of Isodon diterpenoids. We will objectively compare the performance of Lasiokaurin and its analogs, provide supporting experimental data, detail key experimental methodologies, and visualize the complex biological pathways involved.
Data Presentation: Comparative Anti-Cancer Activity
The anti-proliferative effects of Lasiokaurin and its synthesized analogs have been evaluated against a range of human cancer cell lines. The data, presented in terms of IC50 values (the half-maximal inhibitory concentration), demonstrate the potency of these compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Lasiokaurin vs. Cancer Cell Lines
| Cancer Type | Cell Line | Lasiokaurin (LAS) IC50 (µM) |
| Breast Cancer | SK-BR-3 | ~1.59[1] |
| MDA-MB-231 | ~2.1[1] | |
| BT-549 | ~2.58[1] | |
| MCF-7 | ~4.06[1] | |
| T-47D | ~4.16[1] |
Table 2: Comparative Cytotoxicity (IC50) of Lasiokaurin Analogs
A study focused on synthesizing and evaluating derivatives of Lasiokaurin found that several analogs exhibited significantly improved cytotoxicity compared to the parent compound.[2]
| Compound | MGC-803 (Gastric Cancer) IC50 (µM) | CaEs-17 (Esophageal Cancer) IC50 (µM) |
| Lasiokaurin (Parent) | > 40 | > 40 |
| Analog 10 | 0.47 | 0.20 |
| Analog 16 | 2.0 (MIC vs S. aureus) | 1.0 (MIC vs B. subtilis) |
| Oridonin (Reference) | 10.32 | 4.25 |
Note: Analog 16 data refers to Minimum Inhibitory Concentration (MIC) for antimicrobial activity, highlighting its broad biological potential.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of Lasiokaurin and its analogs.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, SK-BR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Lasiokaurin or its analogs for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with the test compound (e.g., Lasiokaurin) for a designated time (e.g., 24 or 48 hours).[1][3]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).[4][5]
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.[4][5][6]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[4][6]
Cell Migration and Invasion Assays
-
Wound-Healing Assay (Migration):
-
Cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and incubated with the test compound.
-
The closure of the wound is monitored and photographed at different time points (e.g., 0 and 24 hours). The rate of migration is quantified by measuring the change in the wound area.[1][7]
-
-
Transwell Invasion Assay:
-
Transwell inserts with a porous membrane coated with Matrigel (a basement membrane matrix) are used.
-
Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compound.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1][7]
-
In Vivo Xenograft Tumor Model
This animal model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., Lasiokaurin) via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.[3]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., histology or western blotting).[2][3]
Visualization of Signaling Pathways and Workflows
The anti-cancer effects of Lasiokaurin are attributed to its ability to modulate multiple critical intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Lasiokaurin has been shown to effectively inhibit the PI3K/Akt/mTOR pathway, a key cascade that promotes cell proliferation, growth, and survival in many cancers.[1][3][8]
Caption: Lasiokaurin inhibits the PI3K/Akt/mTOR signaling cascade.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting cell survival and proliferation. Lasiokaurin has been identified as an inhibitor of STAT3 activation.[1][3][8]
Caption: Lasiokaurin suppresses tumor growth by inhibiting STAT3 activation.
Experimental Workflow for Anti-Cancer Evaluation
The comprehensive evaluation of a potential anti-cancer compound like Lasiokaurin involves a multi-step process from initial screening to in vivo validation.
Caption: Workflow for evaluating the anti-cancer potential of Lasiokaurin.
References
- 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lasiokaurin derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lasiodonin: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Lasiodonin is a critical aspect of laboratory safety and environmental responsibility. Due to its inherent toxicity, this compound and any materials contaminated with it must be managed as hazardous waste. Adherence to these procedural guidelines is essential for researchers, scientists, and drug development professionals to ensure a secure working environment and meet regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated containment area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Impermeable, long-sleeved gown[1].
-
Two pairs of chemotherapy-grade gloves[1].
-
Safety glasses or goggles; a face shield is recommended when handling powders or creating solutions[1].
-
Appropriate respiratory protection if handling outside of a fume hood.
Guiding Principles for this compound Waste Management
The disposal of this compound waste is governed by the same strict principles that apply to cytotoxic and other hazardous chemical wastes.[2][3] The primary objective is to prevent exposure to personnel and contamination of the environment.
-
Segregation is Critical: this compound waste must be segregated from all other waste streams at the point of generation[2]. Do not mix this compound waste with regular trash, biomedical waste, or even other chemical wastes unless they are compatible and destined for the same disposal route.
-
Designated Containers: Use only approved, clearly labeled, and leak-proof containers for collecting this compound waste[2][4].
-
Incineration as Primary Disposal Method: The standard and recommended disposal method for cytotoxic and hazardous chemical waste is high-temperature incineration by a licensed waste management facility.[3]
-
No Drain Disposal: Under no circumstances should this compound, in solid or liquid form, be disposed of down the sanitary sewer[5].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols[4].
This compound Waste Streams and Disposal Procedures
The following table summarizes the proper disposal streams for various types of waste contaminated with this compound.
| Waste Type | Recommended Disposal Container | Key Handling Instructions |
| Pure this compound (Solid) | Labeled, sealed hazardous chemical waste container (for solids). | Collect all unused or expired pure this compound in a dedicated container. Ensure the container is kept closed when not in use. Store in a designated and secure satellite accumulation area.[5] |
| This compound Solutions (Aqueous/Organic) | Labeled, sealed hazardous chemical waste container (for liquids). | Collect in a compatible, leak-proof container. Do not mix aqueous and organic solvent wastes. Clearly label the solvent and approximate concentration of this compound.[4][5] |
| Contaminated Labware (Solid, Non-Sharp) | Lined hazardous chemical waste container (for solids). | Includes gloves, pipette tips, weighing papers, and other disposable items. Place directly into the designated container immediately after use.[1][5] |
| Contaminated Sharps | Puncture-proof, labeled cytotoxic sharps container. | Includes needles, syringes, and contaminated glass Pasteur pipettes. Do not recap or bend needles. Place the entire sharp into the designated sharps container.[1][2] |
| Contaminated Glassware (Reusable) | N/A | Decontaminate prior to washing. See Section 4 for the decontamination protocol. The rinsate must be collected as hazardous liquid waste.[5] |
| Grossly Contaminated PPE | Lined hazardous chemical waste container (for solids). | Gowns, outer gloves, and other heavily contaminated PPE should be carefully removed and disposed of immediately as solid hazardous waste.[1] |
Experimental Protocol: Decontamination of Glassware
Objective: To safely remove this compound residue from non-disposable glassware, transferring the hazardous material into a designated waste stream.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., ethanol (B145695), acetone)
-
Wash bottle for the solvent
-
Two wash basins
-
Designated hazardous liquid waste container
Procedure:
-
Initial Rinse: Place the contaminated glassware in the first wash basin. Rinse the glassware thoroughly with a suitable solvent (e.g., ethanol or acetone) to dissolve any this compound residue. The choice of solvent should be based on the solubility of this compound and any other reagents present.
-
Collect Rinsate: Carefully decant the solvent rinsate from the glassware into the designated hazardous liquid waste container[5]. Ensure this container is properly labeled for organic or solvent waste.
-
Second Rinse: Move the glassware to the second wash basin. Perform a second rinse with fresh solvent to ensure complete removal of the hazardous residue.
-
Collect Second Rinsate: Collect this second rinsate into the same hazardous liquid waste container.
-
Air Dry: Allow the glassware to air dry completely inside the fume hood before removing it for standard laboratory washing procedures.
-
Final Disposal: The collected rinsate is now considered hazardous waste and must be stored and disposed of according to the procedures for liquid this compound waste[5].
Visual Workflow and Decision Diagrams
The following diagrams illustrate the procedural workflow for managing this compound waste and the decision-making process for proper segregation.
Caption: High-level workflow for this compound waste management.
Caption: Decision tree for segregating this compound waste.
References
Essential Safety and Logistical Information for Handling Lasiodonin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Lasiodonin, a diterpenoid compound. The following procedural guidance is based on the Safety Data Sheet (SDS) provided by Sigma-Aldrich.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Specific target organ toxicity — Repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
Signal Word: Danger[1]
Hazard Pictograms:
-
Skull and crossbones: Indicates acute toxicity (fatal or toxic).
-
Health hazard: Indicates a substance may be a carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure risk.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Protective gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | Required when dusts are generated | Our recommendations on filtering respiratory protection are based on the following standards: DIN EN 143, DIN 14387 and other accompanying standards relating to the used respiratory protection system.[1] |
| Body Protection | Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature see product label.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Spill and Disposal Procedures
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
| Procedure | Description |
| Personal Precautions | Wear respiratory protection. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| Waste Disposal | The generation of waste should be avoided or minimized wherever possible. Disposal of this product, solutions and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements. Dispose of surplus and non-recyclable products via a licensed waste disposal contractor. |
Experimental Protocols
While specific experimental protocols for the safety and handling of this compound are not publicly available, a general protocol for handling potent solid compounds in a laboratory setting is provided below. This protocol is a guideline and should be adapted to specific experimental needs and in accordance with institutional safety policies.
Objective: To provide a standardized procedure for the safe handling of this compound powder to minimize researcher exposure and prevent contamination.
Materials:
-
This compound (solid powder)
-
Appropriate Personal Protective Equipment (see PPE table)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Fume hood
-
Sealable container for waste
Procedure:
-
Preparation:
-
Ensure the fume hood is certified and functioning correctly.
-
Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.
-
Prepare the work surface within the fume hood by covering it with an absorbent, disposable liner.
-
Pre-label all necessary vials and tubes.
-
-
Weighing the Compound:
-
Perform all manipulations of the solid compound within the fume hood.
-
Carefully open the primary container of this compound.
-
Using a clean spatula, transfer the desired amount of powder onto a pre-tared weighing paper or boat on the analytical balance.
-
Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of it as hazardous waste.
-
Securely close the primary container of this compound.
-
-
Sample Preparation:
-
Transfer the weighed this compound to the appropriate vessel for your experiment.
-
If dissolving in a solvent, add the solvent slowly to the powder to avoid splashing.
-
-
Cleanup:
-
Carefully fold the weighing paper or boat and dispose of it in a designated, sealed hazardous waste container.
-
Clean the spatula with an appropriate solvent and wipe dry. Dispose of the wipe as hazardous waste.
-
Wipe down the work surface in the fume hood with a damp cloth and dispose of it as hazardous waste.
-
-
Waste Disposal:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Dispose of the hazardous waste according to institutional and local regulations.
-
Visual Workflow for Handling this compound
The following diagrams illustrate the logical workflow for handling this compound safely from preparation to disposal.
Caption: Workflow for Handling this compound
Caption: Spill Response Protocol for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
